Cy5-PEG2-TCO4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H65ClN4O5 |
|---|---|
Molecular Weight |
801.5 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h6-7,9,13-14,16-19,23-28,37H,8,10-12,15,20-22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6-; |
InChI Key |
AIAQHUDEZKOTIV-NAFXZHHSSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Cy5-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and bioorthogonal applications of Cy5-PEG2-TCO, a fluorescent labeling reagent crucial for advanced biological research and therapeutic development.
Core Structure of Cy5-PEG2-TCO
Cy5-PEG2-TCO is a heterobifunctional molecule meticulously designed for targeted fluorescent labeling. Its structure is a conjugate of three key components: a Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) reactive group.
-
Cyanine 5 (Cy5): A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its spectral properties in a region with minimal cellular autofluorescence make it an ideal choice for high signal-to-noise imaging applications.[1]
-
Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the Cy5 dye and the target biomolecule, minimizing potential steric hindrance and interaction with the fluorophore.
-
trans-Cyclooctene (TCO): As a strained alkene, TCO is a highly reactive dienophile.[1] It is a key component for bioorthogonal chemistry, specifically for its rapid and highly specific reaction with tetrazine-functionalized molecules.[2][3]
The precise chemical structure is defined by its IUPAC name: [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride.[4]
A diagram illustrating the modular components of Cy5-PEG2-TCO is provided below.
Physicochemical and Spectroscopic Properties
The combination of its constituent parts gives Cy5-PEG2-TCO a unique set of properties that are advantageous for bio-labeling experiments.
| Property | Value | Reference |
| Molecular Formula | C47H65ClN4O5 | |
| Molecular Weight | 801.5 g/mol | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.27 | |
| Reactivity | Reacts with tetrazines via iEDDA |
The Role of TCO in Bioorthogonal Chemistry
The TCO moiety is central to the utility of Cy5-PEG2-TCO. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a 1,2,4,5-tetrazine. This reaction is a cornerstone of "click chemistry" due to its remarkable features:
-
Exceptional Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.
-
High Specificity: TCO and tetrazines are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.
-
Irreversibility: The reaction forms a stable dihydropyridazine product, resulting in a permanent label.
The underlying principle of this high reactivity is the significant ring strain of the trans-double bond within the eight-membered cyclooctene ring. This strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.
The mechanism of the TCO-tetrazine iEDDA reaction is depicted below.
Experimental Protocol: Labeling of a Tetrazine-Modified Protein
This protocol provides a general workflow for labeling a protein that has been pre-functionalized with a tetrazine group using Cy5-PEG2-TCO.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG2-TCO
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
Ensure the tetrazine-modified protein is at a suitable concentration (typically 1-5 mg/mL) in a buffer free of reactive contaminants.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the Cy5-PEG2-TCO stock solution to the solution of the tetrazine-modified protein.
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. The rapid kinetics of the TCO-tetrazine reaction often lead to completion within this timeframe.
-
-
Purification:
-
Remove unreacted Cy5-PEG2-TCO from the labeled protein using a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the purified, fluorescently labeled protein.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).
-
Further analysis can be performed using techniques such as SDS-PAGE with fluorescence imaging to visualize the labeled protein.
-
The experimental workflow for protein labeling is illustrated in the following diagram.
Applications in Research and Development
The unique properties of Cy5-PEG2-TCO make it a versatile tool for a wide range of applications, including:
-
Cellular Imaging: The pre-targeting approach, where a tetrazine-modified antibody is first administered, followed by the Cy5-PEG2-TCO, allows for high-contrast imaging of specific cellular targets with reduced background fluorescence.
-
Flow Cytometry: Specific cell populations can be fluorescently labeled for identification and sorting.
-
In Vivo Imaging: The far-red fluorescence of Cy5 allows for deep tissue penetration, making it suitable for small animal imaging studies.
-
Drug Delivery and Development: As a component of antibody-drug conjugates (ADCs) or other targeted therapeutic systems, it can be used to track the localization and quantify the delivery of therapeutic agents.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]
- 4. Cy5-PEG2-TCO4 | C47H65ClN4O5 | CID 169450331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cy5-PEG2-TCO: Properties, Specifications, and Applications
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy5-PEG2-TCO, a fluorescent probe designed for advanced bioorthogonal labeling and imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, molecular imaging, and targeted therapeutics.
Introduction
Cy5-PEG2-TCO is a bioorthogonal labeling reagent that combines a bright, far-red cyanine dye (Cy5), a short polyethylene glycol (PEG) spacer, and a reactive trans-cyclooctene (TCO) moiety. The TCO group enables rapid and specific covalent bond formation with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly selective, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[4][5]
The Cy5 fluorophore offers excellent spectral properties in the far-red region, minimizing background autofluorescence from biological samples. The hydrophilic PEG2 linker enhances solubility in aqueous buffers and provides a spacer to reduce potential steric hindrance between the dye and the target molecule. These features make Cy5-PEG2-TCO a powerful tool for a variety of applications, including protein and cell labeling, fluorescence microscopy, and flow cytometry.
Chemical Properties and Specifications
The key chemical and physical properties of Cy5-PEG2-TCO are summarized in the tables below for easy reference.
General Specifications
| Property | Value | Reference |
| Molecular Formula | C47H65ClN4O5 | |
| Molecular Weight | 801.50 g/mol | |
| Appearance | Blue solid | |
| Purity | >95% (HPLC) |
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~647-651 nm | |
| Emission Maximum (λem) | ~663-670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.2-0.27 |
Solubility and Storage
| Property | Value | Reference |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
The iEDDA Reaction: Mechanism of Action
Cy5-PEG2-TCO functions through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction involves the [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene (TCO). The reaction proceeds in two steps: a rapid cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to yield a stable, fluorescently labeled dihydropyridazine product. The reaction is extremely fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Experimental Protocols
This section provides a general protocol for labeling a tetrazine-modified protein with Cy5-PEG2-TCO. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Protocol: Labeling of a Tetrazine-Modified Protein
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG2-TCO
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solution: Dissolve Cy5-PEG2-TCO in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Protein Sample: Dissolve the tetrazine-modified protein in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5-10 fold molar excess of the Cy5-PEG2-TCO stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.
-
Purification: Remove excess, unreacted Cy5-PEG2-TCO using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The labeled protein is now ready for downstream applications.
Caption: A typical workflow for labeling a tetrazine-modified protein.
Applications
The unique properties of Cy5-PEG2-TCO make it a versatile tool for a range of applications in biological research and drug development.
-
Fluorescence Microscopy: The bright, far-red fluorescence of Cy5 is ideal for high-resolution imaging of labeled biomolecules in cells and tissues with minimal autofluorescence.
-
Flow Cytometry: Labeled cells can be readily detected and quantified using flow cytometers equipped with appropriate lasers and filters.
-
In Vivo Imaging: The pre-targeting approach, where a TCO-modified antibody is administered first, followed by the Cy5-PEG2-TCO, can be used for targeted in vivo imaging.
-
Protein Labeling and Tracking: Covalently attaching Cy5-PEG2-TCO to proteins allows for the study of their localization, trafficking, and interactions within living systems.
Stability and Handling
Trans-cyclooctene (TCO) compounds can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or upon prolonged storage. For optimal performance, it is recommended to store Cy5-PEG2-TCO at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO fresh for each experiment. While some TCO derivatives have shown stability in aqueous solutions for extended periods, it is best practice to use the reagent promptly after reconstitution.
Conclusion
Cy5-PEG2-TCO is a high-performance fluorescent probe for bioorthogonal chemistry. Its rapid, specific, and catalyst-free reaction with tetrazines, combined with the excellent spectral properties of the Cy5 dye, provides a powerful tool for the precise labeling and visualization of biomolecules in complex biological systems. The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to incorporate this versatile reagent into their studies.
References
An In-depth Technical Guide to the Cy5-PEG-TCO and Tetrazine Bioorthogonal Ligation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which employs reactions that can proceed within complex biological systems without interfering with native biochemical processes.[1] Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO).[2][3] This ligation is distinguished by its exceptionally fast reaction kinetics, high specificity, and the absence of any need for a cytotoxic catalyst.[1][4]
This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the Cy5-PEG2-TCO and tetrazine reaction. This specific system combines the unparalleled speed of the TCO-tetrazine ligation with the utility of a polyethylene glycol (PEG) spacer and the bright, far-red fluorescence of the Cy5 cyanine dye. The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the Cy5 fluorophore enables sensitive detection in a spectral region with minimal cellular autofluorescence. This combination makes it an invaluable tool for applications ranging from live-cell imaging and flow cytometry to pre-targeted drug delivery.
The Core Reaction Mechanism
The conjugation of a TCO moiety with a tetrazine is a [4+2] cycloaddition reaction. Unlike a standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
The mechanism proceeds through the following steps:
-
[4+2] Cycloaddition: The electron-poor tetrazine rapidly reacts with the highly strained, electron-rich TCO in a concerted cycloaddition. The high ring strain of the TCO is a primary driving force, significantly accelerating the reaction rate. This step forms a highly unstable, strained bicyclic intermediate.
-
Retro-Diels-Alder Reaction: The bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction.
-
Nitrogen Gas Expulsion: This cycloreversion results in the irreversible release of a molecule of dinitrogen gas (N₂), the reaction's only byproduct.
-
Stable Conjugate Formation: The final product is a stable dihydropyridazine linkage. This adduct may subsequently isomerize or be oxidized to a pyridazine.
Quantitative Reaction Data
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This exceptional speed allows for efficient conjugation even at low reactant concentrations, which is critical for in vivo applications.
Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | Methanol/Water (9:1) | 25 | ~2000 | |
| Hydrogen-substituted tetrazines and TCO | Aqueous Media | N/A | up to 30,000 | |
| 3-methyl-6-phenyl-tetrazine and sTCO | 25% ACN/PBS | 20 | 23,800 ± 400 | |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 |
| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶ | |
Table 2: Photophysical Properties of Cy5 Fluorophore
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO. | |
| Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO. | |
| Fluorogenic Response | Yes | The tetrazine moiety can quench the Cy5 fluorescence. Ligation with TCO relieves this quenching, leading to an increase in fluorescence intensity. |
| Photostability | Good | Suitable for most standard fluorescence imaging applications. | |
Factors Influencing Reaction Efficiency
The kinetics of the IEDDA reaction can be finely tuned by modifying the electronic and steric properties of the reactants.
-
Electronic Effects: The reaction rate is inversely proportional to the energy gap between the TCO's HOMO and the tetrazine's LUMO. Therefore, adding electron-donating groups (EDGs) to the TCO raises the HOMO energy, while adding electron-withdrawing groups (EWGs) to the tetrazine lowers the LUMO energy. Both modifications reduce the energy gap and accelerate the reaction. For instance, pyridin-2-yl substituted tetrazines react much faster than phenyl-substituted ones due to the electron-withdrawing nature of the pyridyl group.
-
Steric Effects: Steric hindrance around the reactive moieties can decrease the reaction rate. Terminal alkenes are generally more reactive than internal ones. While TCO is an internal alkene, its high ring strain overcomes the steric factors, making it exceptionally reactive.
-
Solvent and pH: The TCO-tetrazine ligation is highly robust and proceeds efficiently in a wide range of organic and aqueous solvents, including complex biological media. The reaction is typically performed in buffered solutions such as PBS at a pH between 6 and 9.
Detailed Experimental Protocols
The following protocols provide a general framework for the bioconjugation of a protein with a Cy5-tetrazine probe. Optimization may be required based on the specific biomolecules used.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues).
-
Reagent Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 5-10 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis according to the manufacturer's protocol. The TCO-labeled protein is now ready for ligation.
-
Protocol 2: Ligation of TCO-labeled Protein with Cy5-PEG-Tetrazine
-
Reagent Preparation:
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the Cy5-PEG-Tetrazine probe in DMSO.
-
-
Ligation Reaction:
-
Add the Cy5-PEG-Tetrazine probe to the solution of TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine probe is often recommended to ensure complete labeling of the TCO sites.
-
Incubate the mixture for 30-60 minutes at room temperature, protected from light. For less concentrated samples, the reaction can be extended or performed at 37°C to ensure completion.
-
-
Final Purification (Optional):
-
If necessary, remove any unreacted Cy5-PEG-Tetrazine probe using a spin desalting column. The final Cy5-labeled protein conjugate is now ready for downstream applications.
-
Protocol 3: Monitoring Reaction Progress
The progress of the TCO-tetrazine ligation can be easily monitored spectroscopically. The tetrazine moiety has a characteristic absorbance in the 510-550 nm range that disappears as the reaction proceeds. By tracking the decrease in this absorbance over time using a spectrophotometer, one can confirm the successful formation of the conjugate.
Applications in Research and Drug Development
The speed and biocompatibility of the TCO-tetrazine reaction have enabled numerous advanced applications. A prominent example is the "pre-targeting" strategy used in in vivo imaging and drug delivery.
In this approach:
-
A TCO-functionalized antibody is administered. This antibody is designed to bind to a specific target, such as a tumor-associated antigen.
-
A waiting period allows the antibody to accumulate at the target site while unbound antibodies are cleared from circulation.
-
A small, rapidly-diffusing Cy5-tetrazine molecule is then administered.
-
The tetrazine quickly finds and reacts with the TCO-antibody already localized at the target site, resulting in a highly specific signal for imaging or a localized therapeutic effect.
This two-step method significantly improves the target-to-background ratio and minimizes off-target effects associated with administering large, slow-clearing antibody-dye or antibody-drug conjugates.
Conclusion
The inverse-electron-demand Diels-Alder reaction between Cy5-PEG-TCO and tetrazine stands as a premier bioorthogonal ligation tool. Its combination of unparalleled reaction speed, exceptional specificity, and operational simplicity in biological environments provides researchers with a powerful method for labeling, tracking, and targeting biomolecules. A thorough understanding of the underlying mechanism and the factors that influence its kinetics is essential for leveraging this remarkable chemistry to its full potential in the development of next-generation diagnostics and therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Functions of PEG2 Linkers in Fluorescent Probes
Executive Summary
The covalent attachment of a fluorophore to a biomolecule is a cornerstone of modern biological research and diagnostics. The performance of the resulting fluorescent probe, however, is critically dependent on the chemical linker that bridges the fluorescent dye and the targeting moiety. The incorporation of a short, discrete polyethylene glycol (PEG) spacer, specifically a PEG2 linker (containing two ethylene glycol units), has become a key strategy for optimizing probe performance. This guide provides a detailed technical overview of the multifaceted functions of the PEG2 linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the rational design and application of high-performance fluorescent probes.
Core Functions and Advantages of PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units.[1] Their use in bioconjugation dates back to the 1970s, when they were first used to extend the circulation time of proteins.[1] In the context of fluorescent probes, even short PEG linkers like PEG2 impart significant advantages stemming from their unique physicochemical properties.[2][3]
Improved Hydrophilicity and Solubility
Many organic fluorophores are inherently hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and precipitation.[2] The hydrophilic nature of the PEG linker, derived from the hydrogen bonding capacity of its ethylene oxide units, dramatically increases the overall water solubility of the probe conjugate. This enhanced solubility is crucial for preventing aggregation, which can quench fluorescence and lead to inaccurate quantification, and ensures the probe remains stable and functional in physiological environments.
Reduction of Non-Specific Binding
A primary challenge in fluorescence-based assays is the non-specific adsorption of probes to proteins and cell membranes, which elevates background signal and reduces the signal-to-noise ratio. The hydrophilic and electrically neutral PEG chain creates a hydration shell around the probe. This "stealth" effect masks the often-hydrophobic fluorophore, effectively minimizing non-specific hydrophobic and electrostatic interactions. The result is a significant reduction in background fluorescence and improved image contrast.
Management of Steric Hindrance
The PEG2 linker acts as a flexible spacer, providing critical physical separation between the bulky fluorophore and the target-binding molecule (e.g., an antibody or peptide). This separation is vital for two reasons:
-
Preserving Binding Affinity: It prevents the fluorophore from sterically interfering with the interaction between the targeting ligand and its biological target.
-
Enhancing Fluorophore Performance: The flexibility of the PEG chain gives the attached fluorophore greater rotational freedom, which can help optimize its photophysical properties and prevent quenching interactions with the biomolecule itself.
Prevention of Fluorescence Quenching
Fluorophores can exhibit self-quenching when in close proximity to one another, a common issue in probes with a high dye-to-antibody ratio. The PEG spacer physically distances the fluorophores from each other and from potential quenching residues on the surface of the conjugated biomolecule, thus preserving the probe's brightness and quantum yield.
Enhanced Pharmacokinetics and Stability
For in vivo imaging applications, PEGylation is a well-established method for improving the pharmacokinetic profile of biologics. While the short PEG2 linker has a less dramatic effect than long PEG chains, it still contributes to an increased hydrodynamic radius, which can help reduce renal clearance. Furthermore, PEG linkers can shield the probe from enzymatic degradation and reduce immunogenicity, enhancing its stability and circulation half-life in biological systems.
Data Presentation: The Quantitative Impact of PEG Linkers
The advantages conferred by PEG linkers have been quantitatively demonstrated in numerous studies. The following tables summarize key performance metrics from comparative analyses of fluorescent probes with and without PEG spacers.
Table 1: Impact of a 5 kDa PEG Linker on Probe Physicochemical Properties
| Probe ID | Targeting Peptide | PEGylated (5 kDa) | Quantum Yield | Fluorescence Lifetime (ns) |
| 5a | None | No | 0.080 ± 0.004 | 0.40 ± 0.03 |
| 5b | None | Yes | 0.19 ± 0.01 | 0.79 ± 0.02 |
| 6a | RGD | No | 0.082 ± 0.004 | 0.52 ± 0.05 |
| 7a | RGD | Yes | 0.20 ± 0.01 | 0.81 ± 0.02 |
| 6b | RAD | No | 0.081 ± 0.004 | 0.50 ± 0.02 |
| 7b | RAD | Yes | 0.20 ± 0.01 | 0.80 ± 0.03 |
| Data synthesized from a study on PEG-fluorochrome shielding, demonstrating that PEGylation significantly increases quantum yield and fluorescence lifetime. |
Table 2: Effect of a 5 kDa PEG Linker on Non-Specific Cell Binding
| Probe ID | Targeting Peptide | PEGylated (5 kDa) | Non-Specific Cell Binding (a.u.) |
| 5a | None | No | 79.7 ± 0.7 |
| 5b | None | Yes | 3.1 ± 0.1 |
| 6a | RGD | No | 26.7 ± 0.6 |
| 7a | RGD | Yes | 9.7 ± 0.3 |
| 6b | RAD | No | 20.4 ± 0.4 |
| 7b | RAD | Yes | 3.2 ± 0.2 |
| Data from the same study showing a dramatic reduction in non-specific binding to BT-20 cells for PEGylated probes compared to their non-PEGylated counterparts. |
Table 3: Influence of Short PEG Linkers on Antibody-ICG Conjugate Stability
| Conjugate | Linker | Covalently Bound ICG (%) | Fluorescence Increase in Serum (%) |
| Pan-ICG | No PEG | 21.8 | 79.7 |
| Pan-PEG4-ICG | PEG4 | 70.9 | 41.8 |
| Pan-PEG8-ICG | PEG8 | 85.5 | 40.4 |
| Data from a study on monoclonal antibody-Indocyanine Green (ICG) probes, indicating that short PEG linkers (PEG4 and PEG8) significantly increase the stability of the covalent linkage and reduce the dissociation-induced fluorescence increase in serum. |
Visualizations: Workflows and Logical Relationships
Visual diagrams are essential for understanding the complex relationships and processes involved in probe design and function.
Caption: Logical flow of PEG2 linker core properties to functional advantages and improved assay outcomes.
Caption: General experimental workflow for the synthesis and purification of a fluorescent probe.
Caption: Targeted fluorescent probe binding to a cell surface receptor and subsequent internalization pathway.
Experimental Protocols
Detailed and reproducible protocols are critical for success. The following sections provide methodologies for probe synthesis and characterization.
Protocol 1: Synthesis of a Peptide-PEG2-Fluorophore Conjugate
This protocol describes the conjugation of an amine-reactive fluorescent dye to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using a heterobifunctional NHS-PEG2-Amine linker.
Materials:
-
Peptide of interest with a free amine group
-
Amine-PEG2-NHS Ester linker
-
Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine dye)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC)
Methodology:
-
Peptide-Linker Conjugation: a. Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL. b. Dissolve the Amine-PEG2-NHS ester linker in a minimal amount of DMF or DMSO. c. Add the linker solution to the peptide solution at a 5 to 10-fold molar excess. Add a small amount of DIPEA to catalyze the reaction. d. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. Monitor progress by RP-HPLC.
-
Dye Conjugation: a. Once the first step is complete, add the amine-reactive fluorescent dye (dissolved in DMF/DMSO) to the reaction mixture in a 1.5-fold molar excess over the initial peptide amount. b. Protect the reaction from light and continue stirring at room temperature for an additional 4 hours or overnight at 4°C.
-
Quenching and Purification: a. Quench any unreacted NHS esters by adding Quenching Buffer and incubating for 30 minutes at room temperature. b. Purify the crude product first by SEC to remove unreacted dye and other small molecules. c. Perform a final purification using RP-HPLC to isolate the desired peptide-PEG2-dye conjugate with high purity.
-
Characterization: a. Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry). b. Determine the concentration of the probe using UV-Vis spectrophotometry, measuring the absorbance of the fluorophore at its λmax.
Protocol 2: Conjugation of an NHS-Ester-PEG2-Dye to an Antibody
This protocol details the common method for labeling primary amines (lysine residues) on an antibody.
Materials:
-
Antibody of interest (e.g., IgG)
-
NHS-Ester-PEG2-Fluorophore conjugate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Anhydrous DMSO
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes (10 kDa MWCO)
Methodology:
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 2-10 mg/mL.
-
Conjugation Reaction: a. Prepare a stock solution of the NHS-Ester-PEG2-Fluorophore in anhydrous DMSO (e.g., 10 mg/mL). b. Slowly add a 10 to 20-fold molar excess of the linker-dye solution to the antibody solution while gently stirring. The optimal ratio should be determined empirically for each antibody. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove unreacted/hydrolyzed linker-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. b. Alternatively, dialyze the mixture against PBS for 24-48 hours with several buffer changes to remove small molecule impurities.
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm (correcting for the dye's absorbance at 280 nm). b. Determine the dye concentration by measuring absorbance at the dye's λmax. c. Calculate the Degree of Labeling (DOL) or Dye-to-Antibody Ratio (DAR) by taking the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 6.
Conclusion
The PEG2 linker, though simple in structure, provides a powerful and versatile tool for addressing many of the fundamental challenges in fluorescent probe design. By improving solubility, minimizing non-specific binding, managing steric hindrance, and enhancing stability, the inclusion of a short PEG spacer leads to probes with superior brightness, specificity, and reliability. The principles, data, and protocols outlined in this guide offer a robust framework for researchers and drug development professionals to design and synthesize next-generation fluorescent probes for a wide array of applications, from basic cellular imaging to advanced in vivo diagnostics.
References
The Photophysics of Cy5: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a far-red fluorescent dye that has been a workhorse in biological imaging and quantitative assays for decades. Its spectral properties in a region of the spectrum with minimal autofluorescence from cellular components make it an attractive choice for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule studies. However, achieving robust and reproducible data with Cy5 requires a deep understanding of its core photophysical properties: quantum yield and photostability. This technical guide provides an in-depth exploration of these characteristics, offering quantitative data, detailed experimental protocols, and a discussion of the factors that influence Cy5 performance.
Core Photophysical Properties of Cy5
The utility of a fluorophore is fundamentally determined by its ability to absorb light and efficiently emit it, and to withstand repeated cycles of excitation and emission without being destroyed. These properties are quantified by the fluorescence quantum yield and photostability, respectively.
Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield indicates a brighter fluorophore. The quantum yield of Cy5 is known to be moderately high, but it is highly sensitive to its local environment.[2][3]
Photostability
Photostability refers to the resilience of a fluorophore to photodegradation or photobleaching upon exposure to excitation light.[2] Photobleaching is an irreversible photochemical process that renders the fluorophore non-fluorescent. High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy.[3] Cy5 is known to be susceptible to photobleaching, a characteristic that often necessitates the use of photostabilizing agents.
Quantitative Data: Cy5 and Key Comparators
The following tables summarize the key quantitative photophysical parameters for Cy5 and its common alternative, Alexa Fluor 647. It is important to note that these values can vary depending on the experimental conditions.
Table 1: Spectroscopic Properties and Quantum Yield
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 - 0.27 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 |
Table 2: Photostability Comparison
| Fluorophore | Relative Photostability | Key Observations |
| Cy5 | Moderate | Prone to photobleaching, especially at high laser powers. Its fluorescence can be sensitive to the local environment and it is known to form non-fluorescent aggregates when conjugated to proteins at high degrees of labeling. |
| Alexa Fluor 647 | High | Significantly more photostable than Cy5. Exhibits less self-quenching upon conjugation to proteins, leading to brighter and more reliable signals. |
Factors Influencing Cy5 Quantum Yield and Photostability
The performance of Cy5 is not solely an intrinsic property but is heavily influenced by its immediate chemical and physical environment.
-
Molecular Environment: The quantum yield of Cy5 can be influenced by the polarity and viscosity of the solvent. For instance, increasing the viscosity of the medium can lead to an increase in fluorescence efficiency.
-
Conjugation to Biomolecules: When Cy5 is conjugated to proteins or nucleic acids, its photophysical properties can change. High degrees of labeling on proteins can lead to self-quenching and the formation of non-fluorescent aggregates, which reduces the overall fluorescence. For DNA-conjugated Cy5, the fluorescence intensity can be modulated by the DNA sequence.
-
Presence of Oxygen: Molecular oxygen is a major contributor to the photobleaching of Cy5. The excited fluorophore can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can then chemically degrade the dye.
-
Excitation Intensity: Higher intensity of the excitation light leads to a more rapid rate of photobleaching.
-
Triplet State Quenchers: The photobleaching of Cy5 often proceeds through the formation of a long-lived, non-fluorescent triplet state. Triplet state quenchers (TSQs) are molecules that can interact with the excited Cy5 and return it to the ground state, thereby preventing the reactions that lead to photobleaching. Common TSQs include cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox.
Mechanisms of Photobleaching and Photostabilization
The primary pathway for Cy5 photobleaching involves the transition of the excited singlet state to a triplet state. This triplet state can then react with molecular oxygen to produce singlet oxygen, a highly reactive species that can destroy the fluorophore. Another proposed mechanism involves the oxidative cleavage of the polymethine chain of the cyanine dye.
Strategies to enhance the photostability of Cy5 focus on mitigating these processes:
-
Oxygen Scavenging Systems: These are enzymatic systems (e.g., glucose oxidase and catalase) that remove dissolved oxygen from the imaging buffer, thereby reducing the formation of ROS.
-
Triplet State Quenchers (TSQs): As mentioned, TSQs like COT, NBA, and Trolox can depopulate the reactive triplet state. Covalently linking these quenchers directly to the Cy5 molecule has been shown to dramatically enhance photostability.
-
Redox-active Agents: The addition of reducing and oxidizing agents to the imaging buffer can create a "redox buffer" that helps to regenerate the fluorescent state of the dye.
Experimental Protocols
Accurate and reproducible measurements of quantum yield and photostability are essential for comparing fluorophores and optimizing experimental conditions.
Measurement of Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable technique for determining the relative quantum yield of a fluorophore by comparing it to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range to Cy5 (e.g., Rhodamine 800).
-
Solution Preparation: Prepare a series of dilute solutions of both the Cy5 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the Cy5 sample.
-
The quantum yield of the Cy5 sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.
-
-
Measurement of Photostability
Photostability is typically assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
Protocol:
-
Sample Preparation: Prepare the Cy5-labeled sample in a relevant context, for example, conjugated to an antibody and bound to a cellular target on a microscope slide.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination with a constant excitation intensity. The time interval between images should be chosen to adequately capture the fluorescence decay.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the background-corrected fluorescence intensity to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting decay curve can be fitted to an exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Visualizing Key Processes
To further clarify the experimental workflows and the mechanisms of photobleaching, the following diagrams are provided.
References
The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction
An In-Depth Technical Guide to the Reactivity of trans-Cyclooctene (TCO) Groups in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity and stability of trans-cyclooctene (TCO) groups in aqueous solutions, a cornerstone of modern bioorthogonal chemistry. The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine (Tz) moieties offers a powerful tool for site-specific bioconjugation, finding extensive applications in drug development, diagnostics, and fundamental biological research.[1] Its exceptional reaction kinetics and biocompatibility allow for the precise formation of covalent bonds within complex biological systems, including living organisms.[2]
The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and selective.[3] Unlike many other bioconjugation techniques, this reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[4] The primary product of this reaction is a stable dihydropyridazine linkage.[2] The reaction's speed is a significant advantage, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. This allows for efficient conjugation even at low micromolar or nanomolar concentrations of reactants.
The reactivity of the TCO group is largely attributed to the high ring strain of the trans-cyclooctene double bond. Over the years, various TCO derivatives have been engineered to enhance reactivity, improve stability, and increase hydrophilicity, thereby tailoring them for a wide range of applications.
Quantitative Data on TCO Reactivity and Stability
The choice of a specific TCO derivative for a given application often involves a trade-off between reactivity and stability. Highly strained TCOs tend to be more reactive but can also be more susceptible to isomerization and degradation.
Reaction Kinetics of TCO Derivatives
The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with different tetrazine partners in aqueous solutions. This data allows for a direct comparison of the reactivity of these bioorthogonal reagents.
| TCO Derivative | Abbreviation | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |
| trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 150,000 ± 8,000 | Increased reactivity due to the axial orientation of the substituent. |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 22,400 ± 40 | Less reactive than the axial isomer. |
| Strained trans-cyclooctene | s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | Currently the most reactive TCO derivative reported. |
| Dioxolane-fused trans-cyclooctene (syn-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Offers a good balance of high reactivity and improved stability. |
| Dioxolane-fused trans-cyclooctene (anti-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 2,900 | Slightly less reactive than the syn-diastereomer. |
| trans-5-Oxocene | oxoTCO | Water-soluble tetrazine derivative | Not specified, but faster than mono-substituted TCOs | Increased hydrophilicity and reactivity. |
Stability of TCO Derivatives in Aqueous Environments
A critical factor for in vivo and other long-term applications is the stability of the TCO group. The primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols and certain metal ions.
| TCO Derivative | Condition | Stability Observation | Reference |
| TCO-conjugated antibody | In vivo in serum | 75% of TCO remained reactive after 24 hours. | |
| s-TCO | 30 mM mercaptoethanol, pH 7.4 | Rapid isomerization. | |
| d-TCO | Phosphate-buffered D₂O, room temperature | No degradation or isomerization observed for up to 14 days. | |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days. | |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the successful application of TCO chemistry. The following sections provide detailed protocols for key experiments.
General Protocol for Protein Labeling with TCO-NHS Ester
This protocol outlines the steps for conjugating a TCO moiety to a protein via its primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
Spin desalting columns.
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in DMSO or DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column.
-
Characterization: The resulting TCO-labeled protein can be characterized by methods such as mass spectrometry to determine the degree of labeling.
Protocol for Measuring TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing the disappearance of the characteristic tetrazine absorbance.
Materials:
-
TCO derivative solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine derivative solution in the same buffer. The tetrazine should have a distinct absorbance peak (typically around 320 nm or 520 nm).
-
Stopped-flow spectrophotometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives. The final concentrations should be chosen so that the reaction proceeds on a timescale measurable by the instrument (typically milliseconds to seconds). For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.
-
Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow apparatus. Record the decrease in absorbance over time.
-
Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reactant that was in excess.
Visualizations
The following diagrams illustrate key concepts and workflows related to TCO reactivity in aqueous solutions.
References
Methodological & Application
Application Notes and Protocols for Cy5-PEG2-TCO in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a cytotoxic catalyst.[1][2] This "click chemistry" reaction has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.[1] Cy5-PEG2-TCO is a fluorescent probe designed for these applications, combining a bright, far-red Cy5 fluorophore with a TCO reactive group via a polyethylene glycol (PEG) spacer.
The Cy5 fluorophore is ideal for biological imaging due to its excitation and emission maxima in the red spectrum (~650/670 nm), which minimizes background autofluorescence from cells and tissues.[2] The hydrophilic PEG2 linker enhances the molecule's solubility and provides a spacer to reduce steric hindrance between the dye and the target molecule.[2] The TCO group facilitates a rapid and stable covalent bond with tetrazine-modified molecules. This powerful combination makes Cy5-PEG2-TCO a highly effective tool for live cell imaging, flow cytometry, and other fluorescence-based assays.
The reaction proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate and locking the fluorescent probe onto its target.
Quantitative Data
The performance of Cy5-PEG2-TCO in live cell imaging is underpinned by the rapid and specific kinetics of the TCO-tetrazine ligation. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Parameter | Value | Notes |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | A bioorthogonal "click chemistry" reaction. |
| Second-Order Rate Constant (k₂) | Up to 30,000 M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO derivatives used. This high rate allows for efficient labeling at low concentrations. |
| Cy5 Excitation Maximum | ~650 nm | |
| Cy5 Emission Maximum | ~670 nm | Falls within the far-red spectrum, reducing cellular autofluorescence. |
| Recommended TCO-Antibody Concentration (Pre-targeting) | 10-100 nM | Optimal concentration should be determined empirically. |
| Recommended Cy5-PEG2-TCO Staining Concentration | 1-10 µM | Optimal concentration should be determined empirically for the specific application. |
| Incubation Time (Pre-targeting) | 30-60 minutes at 37°C | Allows for the TCO-labeled antibody to bind to its target. |
| Incubation Time (Staining) | 15-30 minutes at room temperature or 37°C | Should be performed protected from light. |
Signaling Pathways and Reaction Mechanisms
The core of this application is the bioorthogonal reaction between TCO and tetrazine, which allows for the specific labeling of a target molecule in a complex biological environment without interfering with native cellular processes.
Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Experimental Protocols
Protocol 1: Pre-targeting Strategy for Live-Cell Imaging
This protocol describes a two-step "pre-targeting" approach where cells are first labeled with a TCO-functionalized antibody (or other targeting molecule) followed by detection with Cy5-PEG2-TCO. This method can enhance the signal-to-noise ratio by allowing unbound antibody to be washed away before the addition of the fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
TCO-functionalized targeting molecule (e.g., antibody against a cell surface protein)
-
Cy5-PEG2-TCO
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Pre-targeting Step:
-
Dilute the TCO-functionalized antibody in live-cell imaging medium to the desired final concentration (e.g., 10-100 nM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells two to three times with warm PBS to remove any unbound TCO-functionalized antibody.
-
-
Labeling with Cy5-PEG2-TCO:
-
Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the Cy5-PEG2-TCO stock solution in live-cell imaging medium to a final concentration of 1-5 µM.
-
Add the Cy5-PEG2-TCO staining solution to the cells.
-
-
Image Acquisition:
-
Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs.
-
Time-lapse imaging can be performed to monitor the labeling process in real-time. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.
-
Controls:
-
No TCO Control: Cells not treated with the TCO-functionalized antibody but incubated with Cy5-PEG2-TCO to assess non-specific binding of the dye.
-
No Dye Control: Cells treated with the TCO-functionalized antibody but not with Cy5-PEG2-TCO to determine any background fluorescence from the antibody or cells.
-
Untreated Cells: To determine the level of cellular autofluorescence.
Pre-targeting workflow for live cell imaging.
Protocol 2: Labeling of TCO-Metabolically-Engineered Cells
This protocol is for labeling cells that have been metabolically engineered to incorporate a TCO-modified sugar, amino acid, or other small molecule into their proteins or glycans.
Materials:
-
Live cells expressing TCO-modified biomolecules
-
Cy5-PEG2-TCO
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Cell Preparation: Harvest the TCO-labeled cells and plate them on glass-bottom dishes. Allow cells to adhere.
-
Cy5-PEG2-TCO Staining Solution:
-
Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in live-cell imaging medium to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Staining:
-
Remove the culture medium and add the Cy5-PEG2-TCO staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with warm live-cell imaging medium to remove any unreacted Cy5-PEG2-TCO.
-
-
Imaging:
-
Add fresh live-cell imaging medium to the cells and acquire images on a fluorescence microscope.
-
Applications in Drug Development
The specificity and biocompatibility of the TCO-tetrazine ligation make Cy5-PEG2-TCO a valuable tool in drug development and research.
-
Target Engagement and Validation: A small molecule drug candidate can be modified with a tetrazine group. After administration to cells, a TCO-functionalized Cy5 probe can be used to visualize and quantify the binding of the drug to its intracellular target.
-
Antibody-Drug Conjugate (ADC) Research: Researchers can track the internalization and trafficking of ADCs by labeling a tetrazine-modified antibody with Cy5-PEG2-TCO.
-
High-Throughput Screening: The rapid kinetics of the reaction allows for the development of high-throughput imaging assays to screen for compounds that modulate a specific biological pathway.
-
In Vivo Imaging: The use of far-red dyes like Cy5 is advantageous for in vivo imaging studies in animal models due to deeper tissue penetration and lower autofluorescence. Pre-targeting strategies can be employed to improve the target-to-background ratio in these studies.
References
Application Notes and Protocols: Step-by-Step Guide for Cy5-PEG2-TCO Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of a Cy5 fluorescent dye to an antibody using a TCO-tetrazine bioorthogonal reaction. The process involves a two-step approach: first, the modification of the antibody with a trans-cyclooctene (TCO) moiety, and second, the reaction of the TCO-modified antibody with a Cy5-PEG2-Tetrazine derivative. This "click chemistry" approach offers high specificity and efficiency for labeling antibodies for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3]
Introduction
Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics.[][5] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and specific bioorthogonal reaction, ideal for conjugating molecules in complex biological environments. This protocol details the labeling of an antibody by first introducing a TCO group through the reaction of a TCO-NHS ester with primary amines (lysine residues) on the antibody. Subsequently, a Cy5-PEG2-Tetrazine conjugate reacts with the TCO-modified antibody to yield the final fluorescently labeled antibody. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate.
Overview of the Experimental Workflow
The entire process, from antibody preparation to characterization of the final conjugate, is outlined below.
Caption: Experimental workflow for Cy5-PEG2-TCO conjugation to antibodies.
Chemical Reaction Pathway
The conjugation process involves two key chemical reactions:
-
Amine Modification: The N-hydroxysuccinimide (NHS) ester of a TCO-PEG linker reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.
-
TCO-Tetrazine Ligation: The TCO group on the modified antibody undergoes a rapid and specific inverse-electron-demand Diels-Alder cycloaddition with the tetrazine moiety of the Cy5-PEG2-Tetrazine molecule.
References
Application Notes and Protocols: Cy5-PEG2-TCO in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG2-TCO is a powerful tool for neuroscience research, enabling the precise labeling and visualization of specific biomolecules in live neurons and brain tissue. This molecule combines a bright, far-red Cy5 fluorophore for detection, a short polyethylene glycol (PEG) linker to enhance solubility and reduce non-specific binding, and a trans-cyclooctene (TCO) group for highly specific and rapid bioorthogonal ligation. The TCO moiety reacts with a tetrazine-tagged molecule of interest via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, making it ideal for studying dynamic processes in the complex environment of the nervous system.[1][2]
The primary application of Cy5-PEG2-TCO in neuroscience is for fluorescence imaging of proteins and other targets that have been metabolically, genetically, or chemically tagged with a tetrazine. This allows for real-time visualization of protein localization, trafficking, and interactions in live neuronal cultures, organotypic brain slices, and potentially in vivo.[1][3] The PEG linker is particularly advantageous for in vivo studies as it can improve pharmacokinetic properties and aid in crossing the blood-brain barrier.[4]
Key Applications in Neuroscience:
-
Live-Cell Imaging of Neuronal Proteins: Spatiotemporal tracking of receptors, ion channels, and synaptic proteins.
-
Pulse-Chase Labeling: Studying protein turnover and trafficking by labeling cohorts of proteins at different time points.
-
Super-Resolution Microscopy: The small size of the TCO-tetrazine ligation product is advantageous for high-resolution imaging techniques.
-
In Vivo Brain Imaging: Potential for labeling and tracking cells or molecules within the living brain, facilitated by the PEG linker.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of TCO-tetrazine bioorthogonal chemistry in neuroscience applications, based on published protocols.
| Parameter | Value | Application Context | Source |
| TCO-Amino Acid Concentration | 250 µM | Incorporation into proteins in organotypic hippocampal slice cultures | |
| Tetrazine-Dye (H-Tet-Cy5) Concentration | 0.5 - 1 µM | Labeling of TCO-tagged proteins in dissociated neurons and slice cultures | |
| Incubation Time (Tetrazine-Dye) | 10 minutes | Labeling of live neurons | |
| Reaction Temperature | 35-37°C | Live-cell and tissue labeling | |
| Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | TCO-tetrazine iEDDA reaction |
Experimental Protocols
Protocol 1: Bioorthogonal Labeling of a Target Protein in Dissociated Hippocampal Neurons
This protocol describes the labeling of a protein of interest (POI) that has been genetically engineered to incorporate a TCO-modified non-canonical amino acid (e.g., TCO*-L-lysine) in response to a TAG codon.
Materials:
-
Dissociated hippocampal neuron culture
-
Plasmid encoding the POI with a TAG codon
-
Plasmid encoding the corresponding aminoacyl-tRNA synthetase (aaRS)/tRNA pair
-
Transfection reagent (e.g., Lipofectamine 2000)
-
TCO-L-lysine (TCOA)
-
Cy5-PEG2-TCO
-
Tyrode's solution with 1% BSA
-
Cell culture medium
Procedure:
-
Transfection: Co-transfect the dissociated neurons with the plasmids encoding the POI-TAG and the aaRS/tRNA pair according to the manufacturer's protocol.
-
TCOA Incorporation: Approximately 24-48 hours post-transfection, add TCOA to the cell culture medium to a final concentration of 250 µM. Incubate for 18-22 hours to allow for incorporation into the POI.
-
Washing:
-
Prepare Tyrode's solution containing 1% BSA and pre-warm to 37°C.
-
Remove the TCO*A-containing medium.
-
Gently rinse the cells three times with the pre-warmed Tyrode's solution.
-
-
Labeling with Cy5-PEG2-TCO:
-
Prepare a 0.5 µM solution of Cy5-PEG2-TCO in pre-warmed Tyrode's solution with 1% BSA.
-
Add the labeling solution to the cells and incubate for 10 minutes at 37°C.
-
-
Final Washes:
-
Remove the labeling solution.
-
Rinse the cells four times with pre-warmed Tyrode's solution to remove any unbound dye.
-
-
Imaging: The neurons are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
Protocol 2: Labeling of Tetrazine-Modified Targets in Organotypic Brain Slices
This protocol is for labeling a target in organotypic brain slice cultures that has been modified to contain a tetrazine moiety.
Materials:
-
Organotypic brain slice culture
-
Cy5-PEG2-TCO
-
Artificial cerebrospinal fluid (ACSF) with 1% BSA
-
Culture medium for slices
Procedure:
-
Preparation: Pre-warm ACSF with 1% BSA to 35°C.
-
Washing (optional, if removing a precursor): If applicable, wash the slices three times for 5 minutes each with pre-warmed ACSF.
-
Labeling with Cy5-PEG2-TCO:
-
Prepare a 1 µM solution of Cy5-PEG2-TCO in pre-warmed ACSF with 1% BSA.
-
Add the labeling solution to the culture insert, ensuring the slices are fully submerged.
-
Incubate for 10 minutes at 35°C.
-
-
Final Washes:
-
Remove the labeling solution.
-
Wash the slices four times for 5 minutes each with pre-warmed ACSF to reduce background fluorescence.
-
-
Imaging: The slices can be imaged live or fixed for later analysis. Use a confocal or two-photon microscope for optimal imaging depth and resolution.
Visualizations
Caption: Workflow for bioorthogonal labeling in live neurons.
Caption: Inverse-electron demand Diels-Alder (iEDDA) reaction.
References
Application Notes & Protocols: Cy5-PEG2-TCO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of subcellular structures with nanoscale precision.[1][2][3] A cornerstone of these techniques, particularly localization-based methods like Stochastic Optical Reconstruction Microscopy (STORM), is the use of specific, bright, and photoswitchable fluorophores.[3][4] Cy5-PEG2-TCO is a powerful tool in this domain, combining the well-characterized photoswitching properties of the Cy5 dye with a versatile bioorthogonal labeling strategy.
This molecule consists of three key parts:
-
Cy5: A far-red fluorophore known for its excellent photoswitching characteristics, high photon output, and minimal spectral overlap with cellular autofluorescence. It is one of the most reliable dyes for dSTORM.
-
PEG2 Linker: A short polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the dye and the target biomolecule, reducing potential steric hindrance.
-
TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. This "click chemistry" reaction is biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.
The TCO-tetrazine ligation strategy allows for a two-step labeling process. First, a biomolecule of interest (e.g., a protein or antibody) is modified with a tetrazine group. Then, the cells or tissue are treated with Cy5-PEG2-TCO, which specifically and covalently attaches the Cy5 dye to the tetrazine-tagged target. This pre-targeting approach is highly efficient and helps improve the signal-to-noise ratio by allowing unbound reagents to be washed away before introducing the fluorophore.
Application: Super-Resolution Imaging (STORM)
Cy5-PEG2-TCO is particularly well-suited for dSTORM (direct STORM). In this technique, a single far-red laser (e.g., 647 nm) is used to excite Cy5 and, at high power, drive it into a stable dark state. The stochastic return of individual Cy5 molecules to the fluorescent "on" state is then captured over thousands of frames. The precise center of each isolated molecule is determined by fitting its image to a Gaussian function. A composite super-resolution image is then constructed by plotting the coordinates of all localized molecules. The quality of dSTORM imaging relies on fluorophores with robust photoswitching behavior, a requirement that Cy5 fulfills excellently.
Quantitative Data Summary
The performance of Cy5-PEG2-TCO in super-resolution applications is underpinned by the kinetics of the TCO-tetrazine ligation and the photophysical properties of the Cy5 dye.
| Parameter | Value | Significance in Super-Resolution | Source |
| TCO-Tetrazine Ligation | |||
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics allow for efficient labeling at low, physiologically compatible concentrations, leading to high labeling density. | |
| Reaction Conditions | pH 6-9, Room Temp / 37°C | Reaction proceeds under biocompatible conditions, making it ideal for live-cell labeling. | |
| Cy5 Photophysics (Post-Ligation) | |||
| Excitation Maximum (λex) | ~650 nm | Well-matched to common 640-647 nm lasers used in STORM setups. | |
| Emission Maximum (λem) | ~670 nm | Emission in the far-red spectrum minimizes cellular autofluorescence, improving signal-to-noise. | |
| Photostability | Good | Cy5 is a relatively photostable dye suitable for demanding imaging applications. | |
| Photoswitching Properties | Excellent for dSTORM | Can be reversibly switched between a fluorescent "on" state and a stable dark state, which is the fundamental principle of STORM. | |
| Photon Count per Switch | High | A higher photon yield per switching event allows for more precise localization of the molecule, improving final image resolution. |
Visualized Workflows
Caption: Workflow for two-step bioorthogonal labeling.
Caption: General workflow for dSTORM imaging.
Experimental Protocols
Protocol 1: Antibody Labeling with Tetrazine-NHS Ester
This protocol describes the modification of a primary antibody with a tetrazine moiety for subsequent reaction with Cy5-PEG2-TCO.
Materials:
-
Primary antibody of interest
-
Methyl-tetrazine-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the antibody storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µg of the antibody solution with 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the NHS ester reaction.
-
Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted tetrazine-NHS ester by passing the solution through a spin desalting column equilibrated with PBS.
-
Characterization & Storage: Determine the degree of labeling (DOL) via spectrometry if possible. Store the tetrazine-labeled antibody at 4°C.
Protocol 2: Two-Step Cell Labeling and Imaging
This protocol details the labeling of a cellular target using the pre-targeting strategy followed by STORM imaging.
Materials:
-
Cells cultured on high-precision coverslips (No. 1.5H)
-
Tetrazine-labeled antibody (from Protocol 1)
-
Cy5-PEG2-TCO
-
Anhydrous DMSO
-
Live-cell imaging medium or PBS
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
STORM Imaging Buffer (see recipe below)
Procedure:
-
Cell Preparation:
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Labeling (Pre-targeting):
-
Dilute the tetrazine-labeled antibody in Blocking Buffer to a suitable concentration (e.g., 1-10 µg/mL).
-
Incubate the cells with the diluted antibody for 60 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove all unbound primary antibody.
-
-
Secondary Labeling (Click Reaction):
-
Prepare a 1-5 µM solution of Cy5-PEG2-TCO in PBS from a concentrated DMSO stock.
-
Incubate the cells with the Cy5-PEG2-TCO solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted Cy5-PEG2-TCO. The sample is now ready for imaging.
-
-
dSTORM Imaging:
-
Prepare the STORM Imaging Buffer immediately before use.
-
Mount the coverslip onto a microscope slide with a small volume of the imaging buffer. Seal the edges to prevent oxygen from re-entering, as the buffer's efficacy depends on an oxygen-depleted environment.
-
Place the sample on the STORM microscope.
-
Use a high-power 647 nm laser to induce photoswitching of the Cy5 dye.
-
Acquire a long series of images (5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
Process the acquired data using appropriate localization microscopy software to reconstruct the final super-resolution image.
-
STORM Imaging Buffer Recipe (Glox-based with thiol):
-
Buffer A: 10% (w/v) Glucose in PBS. (Store at 4°C)
-
Buffer B: GLOX enzyme solution. Dissolve 14 mg Glucose Oxidase and 50 µL Catalase solution in 200 µL of PBS. (Aliquot and store at -20°C)
-
Thiol: 1 M β-mercaptoethanol (MEA) or Cysteamine (MEA) in water. (Prepare fresh)
To make 1 mL of final imaging buffer:
-
Start with 987 µL of Buffer A.
-
Add 3 µL of Buffer B.
-
Add 10 µL of 1 M MEA (final concentration 10 mM).
-
Mix gently and use immediately. The buffer is effective for 1-2 hours.
Conclusion
Cy5-PEG2-TCO is a highly effective and versatile probe for super-resolution microscopy. Its utility stems from the robust photophysics of the Cy5 fluorophore and the rapid, specific, and biocompatible nature of the TCO-tetrazine bioorthogonal ligation. This combination enables high-density, specific labeling of targets within fixed or living cells, providing the necessary foundation for generating high-quality STORM images with nanoscale resolution. The protocols outlined here provide a framework for researchers to apply this powerful chemical tool to their own biological questions.
References
- 1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 2. Super-resolution imaging in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Super-resolution Microscopy Approaches for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Labeling Experiments with Cy5 and Other Fluorophores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing dual-labeling experiments using the far-red fluorescent dye Cy5 in conjunction with other fluorophores. These techniques are invaluable for the simultaneous detection of multiple targets within a single sample, enabling the study of protein co-localization, cellular interactions, and other complex biological processes.
Introduction to Dual-Labeling with Cy5
Cyanine 5 (Cy5) is a synthetic fluorescent dye that is widely used in various biological and biomedical applications. Its fluorescence emission in the far-red region of the spectrum (~670 nm) makes it particularly advantageous for multiplexing experiments as it minimizes autofluorescence from biological specimens.[1] When paired with other fluorophores with distinct spectral properties, Cy5 enables the simultaneous visualization and quantification of multiple molecular targets.
Advantages of Using Cy5 in Dual-Labeling:
-
High Signal-to-Noise Ratio: The far-red emission of Cy5 reduces interference from the natural fluorescence of cells and tissues.[1]
-
Excellent Photostability: Cy5 exhibits good resistance to photobleaching, allowing for longer exposure times during imaging.[1]
-
Versatility: It can be conjugated to a wide range of molecules, including antibodies, nucleic acid probes, and peptides, making it suitable for diverse applications.[1][2]
-
Compatibility: Cy5 is compatible with common excitation sources, such as 633 nm or 647 nm laser lines, which are standard on many imaging systems and flow cytometers.
Quantitative Data: Spectral Properties of Cy5 and Compatible Fluorophores
The selection of appropriate fluorophore pairs is critical for successful dual-labeling experiments to minimize spectral overlap and ensure accurate detection. The following table summarizes the key spectral properties of Cy5 and other commonly used fluorophores for multiplexing.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy5 | ~649-651 | ~667-670 | 250,000 | 0.27 |
| Alexa Fluor 488 | ~495 | ~519 | 71,000 | 0.92 |
| FITC | ~494 | ~518 | 83,000 | 0.32 |
| Cy3 | ~550 | ~570 | 150,000 | 0.24 |
| Alexa Fluor 568 | ~578 | ~603 | 91,300 | 0.69 |
| Fluorescein | ~497 | ~518 | - | - |
Experimental Protocols
This section provides detailed protocols for common dual-labeling applications involving Cy5.
Dual-Labeling Immunohistochemistry (IHC)
This protocol describes the simultaneous detection of two different antigens in tissue sections using primary antibodies raised in different species.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody 1 (e.g., rabbit anti-Protein A)
-
Primary antibody 2 (e.g., mouse anti-Protein B)
-
Secondary antibody 1 (e.g., goat anti-rabbit IgG conjugated to Cy5)
-
Secondary antibody 2 (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Mounting medium with DAPI
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate with blocking buffer for 30-60 minutes at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Prepare a mixture of the two primary antibodies at their optimal dilutions in blocking buffer.
-
Incubate the slides with the primary antibody mixture overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Prepare a mixture of the two fluorophore-conjugated secondary antibodies at their optimal dilutions in blocking buffer.
-
Incubate the slides with the secondary antibody mixture for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Cy5.
-
Dual-Labeling Fluorescence In Situ Hybridization (FISH)
This protocol outlines the simultaneous detection of two different nucleic acid sequences.
Materials:
-
Cells or tissue sections on slides
-
Probe 1 labeled with DIG (Digoxigenin)
-
Probe 2 labeled with FITC (Fluorescein)
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to HRP (Horseradish Peroxidase)
-
Anti-FITC antibody conjugated to HRP
-
TSA (Tyramide Signal Amplification) Plus Cy5 kit
-
TSA Plus Fluorescein kit
-
Blocking reagent
-
Mounting medium with DAPI
Protocol:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections as required.
-
-
Hybridization:
-
Denature the probes and the target DNA.
-
Apply the hybridization buffer containing both the DIG- and FITC-labeled probes to the slides.
-
Incubate overnight at a specific temperature to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent wash buffers to remove unbound probes.
-
-
Blocking:
-
Incubate the slides in a blocking solution for at least 1 hour at room temperature.
-
-
First Antibody Incubation:
-
Incubate with anti-FITC-HRP antibody diluted in blocking solution overnight at 4°C.
-
-
First Signal Amplification:
-
Wash the slides.
-
Incubate with TSA Plus Fluorescein solution for 30-60 minutes.
-
-
HRP Inactivation:
-
Incubate the slides in a solution to inactivate the HRP from the first detection step.
-
-
Second Antibody Incubation:
-
Incubate with anti-DIG-HRP antibody diluted in blocking solution.
-
-
Second Signal Amplification:
-
Wash the slides.
-
Incubate with TSA Plus Cy5 solution for 30-60 minutes.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI and mount the coverslips.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Dual-Color Fluorescent Western Blotting
This protocol allows for the simultaneous detection of two different proteins on the same blot.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Primary antibody 1 (e.g., rabbit anti-Protein A)
-
Primary antibody 2 (e.g., mouse anti-Protein B)
-
Secondary antibody 1 (e.g., goat anti-rabbit IgG conjugated to Cy5)
-
Secondary antibody 2 (e.g., goat anti-mouse IgG conjugated to a green/yellow fluorophore like Cy3 or Alexa Fluor 555)
-
Blocking buffer (e.g., non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
Protocol:
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a mixture of the two primary antibodies (from different species) diluted in blocking buffer, typically overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a mixture of the two fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each, protected from light.
-
-
Imaging:
-
Scan the membrane using a fluorescence imaging system with lasers and filters appropriate for the chosen fluorophores.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Dual-Labeling Immunohistochemistry.
Caption: Workflow for Dual-Labeling Fluorescence In Situ Hybridization.
Signaling Pathway Example
Caption: Example Signaling Pathway for Co-localization Studies.
Conclusion
Dual-labeling experiments utilizing Cy5 and other spectrally compatible fluorophores are powerful techniques for the simultaneous investigation of multiple molecular targets. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute robust and reliable dual-labeling experiments across a range of applications. Careful optimization of antibody and probe concentrations, as well as appropriate selection of fluorophore pairs, are essential for achieving high-quality, reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cy5-PEG2-TCO Labeling Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing Cy5-PEG2-TCO for bioorthogonal labeling. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful and efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG2-TCO and how does it work?
Cy5-PEG2-TCO is a fluorescent labeling reagent. It comprises a Cyanine 5 (Cy5) fluorophore for detection, a two-unit polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a trans-cyclooctene (TCO) moiety. The TCO group is a reactive dienophile that specifically and rapidly reacts with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This bioorthogonal reaction, often referred to as "click chemistry," is highly efficient and proceeds quickly under mild, catalyst-free conditions, making it ideal for labeling biomolecules in complex biological samples.[4][5]
Q2: What are the key factors that influence the efficiency of the TCO-tetrazine ligation?
Several factors govern the kinetics and overall success of the TCO-tetrazine reaction:
-
Reactant Electronics: The reaction rate is accelerated by electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine.
-
Ring Strain of the TCO: Higher ring strain in the TCO molecule leads to significantly faster reaction kinetics.
-
Steric Hindrance: Bulky substituents near the reactive TCO or tetrazine moieties can impede the reaction. The PEG spacer in Cy5-PEG2-TCO helps to mitigate this.
-
Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentrations of both the Cy5-PEG2-TCO and the tetrazine-modified molecule.
-
Solvent and pH: While the reaction is robust in various aqueous and organic solvents, the stability of the reactants and the reaction rate can be influenced by the solvent and pH. A pH range of 7-8.5 is generally recommended.
Q3: How should I store and handle Cy5-PEG2-TCO and tetrazine-modified molecules?
For optimal stability, both Cy5-PEG2-TCO and tetrazine-modified molecules should be stored in a cool, dark, and dry environment, typically at -20°C. It is crucial to protect them from light and moisture. TCO compounds, in particular, can be susceptible to isomerization and degradation, especially with prolonged storage or exposure to thiols. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them shortly after preparation.
Q4: Can I use Cy5-PEG2-TCO for live-cell imaging?
Yes, the TCO-tetrazine ligation is exceptionally well-suited for live-cell imaging and other in vivo applications due to its high biocompatibility, specificity, and rapid kinetics at low concentrations. The reaction does not require toxic catalysts like copper, preserving cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with Cy5-PEG2-TCO.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Degraded Reagents: The TCO or tetrazine moiety may have degraded due to improper storage or handling. | - Ensure reagents have been stored at -20°C in a dark, dry environment. - Run a small-scale control reaction with fresh reagents to verify their activity. |
| Inefficient Reaction: Reaction conditions may be suboptimal. | - Optimize the molar ratio of Cy5-PEG2-TCO to the tetrazine-modified molecule. A 1.5 to 5-fold molar excess of the limiting reagent is a good starting point. - Ensure the pH of the reaction buffer is between 7 and 8.5. - Increase the reaction time or the concentration of the reactants. | |
| Presence of Interfering Substances: High concentrations of thiols (e.g., DTT, BME) can affect the stability of TCOs. | - If possible, remove high concentrations of reducing agents from your sample before labeling. | |
| High Background Signal | Excess Unreacted Dye: Unbound Cy5-PEG2-TCO can contribute to background fluorescence. | - After the labeling reaction, purify the sample to remove unreacted dye using methods like size-exclusion chromatography or dialysis. |
| Non-specific Binding: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules. | - Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce hydrophobic interactions. - The PEG linker helps to reduce non-specific binding, but if it persists, consider using a reagent with a longer PEG chain. | |
| Tissue Autofluorescence: Biological samples can have endogenous fluorescence in the far-red spectrum. | - Include a control group that has not been treated with the Cy5 probe to assess the level of autofluorescence. - If your imaging system allows, use spectral unmixing to differentiate the Cy5 signal from autofluorescence. | |
| Unexpected Protein Aggregation | Hydrophobic Interactions: The Cy5 dye can increase the hydrophobicity of the labeled molecule, leading to aggregation. | - The PEG linker in Cy5-PEG2-TCO is designed to improve water solubility and reduce aggregation. - If aggregation is still an issue, consider further optimization of buffer conditions, such as including mild, non-ionic detergents. |
Experimental Protocols
Protocol 1: General Labeling of a Tetrazine-Modified Protein with Cy5-PEG2-TCO
This protocol outlines a general procedure for labeling a protein that has already been modified to contain a tetrazine group.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG2-TCO
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Cy5-PEG2-TCO Stock Solution: Allow the vial of Cy5-PEG2-TCO to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, combine your tetrazine-modified protein with the Cy5-PEG2-TCO stock solution. A 1.5 to 5-fold molar excess of Cy5-PEG2-TCO over the protein is recommended as a starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.
-
Purification: Remove excess, unreacted Cy5-PEG2-TCO by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of your protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~650 nm (for Cy5).
Quantitative Data
Reaction Kinetics of TCO-Tetrazine Ligation
The rate of the inverse-electron-demand Diels-Alder reaction is highly dependent on the specific structures of the tetrazine and TCO derivatives used.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Methanol/water mixture |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
Note: The specific rate for Cy5-PEG2-TCO will depend on the tetrazine it is reacting with. The values above are for general reference.
Visualizations
Caption: Experimental workflow for Cy5-PEG2-TCO labeling.
Caption: TCO-tetrazine ligation reaction mechanism. Note: Actual chemical structures would be depicted in a full implementation.
References
Stability and storage conditions for Cy5-PEG2-TCO
This technical support center provides essential information for researchers, scientists, and drug development professionals using Cy5-PEG2-TCO. Below you will find frequently asked questions and troubleshooting guides to ensure the stability, proper storage, and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cy5-PEG2-TCO?
For optimal stability, Cy5-PEG2-TCO should be stored at -20°C in a desiccated environment, protected from light and moisture.[1][2][3][4] Upon arrival, it is best to store the vial at -20°C.[3] For reconstituted solutions in solvents like DMSO or DMF, storage at -80°C is recommended for long-term stability.
Q2: How should I handle the Cy5-PEG2-TCO vial upon receipt?
Cy5-PEG2-TCO is often shipped on dry ice. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture, which can compromise the compound's stability.
Q3: In what solvents can I dissolve Cy5-PEG2-TCO?
Cy5-PEG2-TCO is soluble in a variety of common laboratory solvents, including water, DMSO, DMF, and methanol. For creating stock solutions, anhydrous DMSO or DMF are frequently recommended.
Q4: What is the chemical reactivity of Cy5-PEG2-TCO?
Cy5-PEG2-TCO contains a trans-cyclooctene (TCO) group that rapidly and specifically reacts with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This bioorthogonal reaction is known for its high speed and selectivity, proceeding efficiently without the need for a catalyst.
Q5: Is the TCO group in Cy5-PEG2-TCO stable under all conditions?
The TCO moiety can be sensitive to certain conditions. It may degrade in the presence of thiols or upon exposure to UV light. Some research indicates that trans-cyclooctenes can undergo isomerization, but the use of radical inhibitors can help suppress this. It is advisable to avoid buffers containing thiols and to protect the reagent from excessive light exposure.
Stability and Storage Conditions Summary
The following table summarizes the recommended storage and handling conditions for Cy5-PEG2-TCO to ensure its stability and performance.
| Condition | Recommendation | Rationale | Citations |
| Solid Form Storage | Store at -20°C, desiccated, and protected from light. | To prevent degradation from temperature fluctuations, moisture, and light. | |
| Solution Storage | Store stock solutions in anhydrous DMSO or DMF at -80°C. | To maintain the stability of the dissolved compound for extended periods. A related compound is noted to be stable for up to 6 months at -80°C. | |
| Handling | Allow the vial to warm to room temperature before opening. | To prevent moisture condensation inside the vial, which can lead to hydrolysis. | |
| Shipping | Typically shipped on dry ice. | To maintain a cold temperature during transit and preserve stability. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of Cy5-PEG2-TCO in ligation experiments with tetrazine-containing molecules.
dot
Caption: Troubleshooting workflow for experiments involving Cy5-PEG2-TCO.
| Issue | Potential Cause | Recommended Solution | Citations |
| Low or No Fluorescent Signal | Degradation of Cy5-PEG2-TCO: Improper storage or handling may have led to the degradation of the TCO moiety. | Ensure the compound was stored at -20°C, protected from light and moisture. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. | |
| Inefficient Ligation Reaction: The reaction conditions may not be optimal for the TCO-tetrazine click reaction. | Verify that the reaction buffer is free of primary amines (e.g., Tris) if your labeling strategy involves NHS esters. The recommended pH range for the ligation is typically between 7.2 and 9.0. | ||
| An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. It is often beneficial to use a slight excess (1.05 to 1.5-fold) of one of the reactants. | |||
| Degradation of Tetrazine Reactant: Tetrazines can be susceptible to degradation in aqueous media. | Confirm the integrity of the tetrazine-labeled molecule. Prepare fresh solutions if degradation is suspected. | ||
| High Background Signal | Non-specific Binding: The Cy5-PEG2-TCO may be binding non-specifically to other components in your sample. | Include appropriate washing steps in your protocol after the ligation reaction. Consider using a blocking agent if non-specific binding persists. | |
| Precipitation of Reactants: The reactants or the final product may have low solubility in the reaction buffer, leading to precipitation and high background. | The PEG2 linker in Cy5-PEG2-TCO is designed to enhance aqueous solubility. If precipitation is still an issue, consider using a buffer with a different composition or adding a small amount of an organic co-solvent. |
Experimental Protocols
Protocol 1: Reconstitution of Cy5-PEG2-TCO
-
Equilibrate: Allow the vial of solid Cy5-PEG2-TCO to warm to room temperature for approximately 20 minutes before opening.
-
Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette up and down to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
This protocol provides a general guideline for the reaction between a TCO-functionalized molecule (like Cy5-PEG2-TCO) and a tetrazine-functionalized biomolecule.
-
Preparation of Reactants:
-
Dissolve the tetrazine-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Thaw an aliquot of the Cy5-PEG2-TCO stock solution.
-
-
Ligation Reaction:
-
Add the Cy5-PEG2-TCO to the solution containing the tetrazine-labeled biomolecule. A slight molar excess (e.g., 1.5 equivalents) of the Cy5-PEG2-TCO is often used to ensure complete labeling of the biomolecule.
-
Incubate the reaction at room temperature. The reaction is typically very fast and can be complete in 30 to 120 minutes. Reaction time may vary based on the specific reactants and their concentrations.
-
-
Purification (Optional):
-
If necessary, remove any unreacted Cy5-PEG2-TCO from the labeled biomolecule using a suitable method such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
The successfully labeled biomolecule can now be analyzed using techniques appropriate for the Cy5 fluorophore (Excitation/Emission ~647/663 nm).
-
References
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Cy5 Imaging
Welcome to the technical support center for Cy5 imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to low signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in Cy5 imaging?
A low signal-to-noise ratio in Cy5 imaging can stem from several factors, broadly categorized as either a weak signal or high background. Common causes for a weak signal include inefficient labeling of the target molecule, photobleaching of the Cy5 dye, and suboptimal imaging settings.[1][2] High background fluorescence can be caused by non-specific antibody binding, autofluorescence from the sample, or issues with the mounting medium.[1][3]
Q2: How can I determine if my primary antibody concentration is optimal?
The optimal primary antibody concentration is crucial for achieving a strong signal without high background. It is recommended to perform an antibody titration to determine the ideal dilution.[2] This involves testing a range of antibody concentrations to find the one that provides the best signal-to-noise ratio. An excessively high concentration can lead to non-specific binding and increased background, while a concentration that is too low will result in a weak signal.
Q3: What is photobleaching, and how can I minimize it for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. To minimize photobleaching of Cy5, it is advisable to reduce the exposure time and the intensity of the excitation laser to the lowest level that still provides a detectable signal. Using an antifade mounting medium is also highly recommended to protect the fluorophore from photobleaching.
Q4: My sample has high autofluorescence in the Cy5 channel. What can I do to reduce it?
Autofluorescence is the natural fluorescence emitted by some biological structures and can obscure the specific Cy5 signal. To mitigate this, you can include an unstained control sample to assess the level of autofluorescence. Several chemical quenching agents, such as Sudan Black B and TrueBlack™, can be used to reduce autofluorescence. Additionally, choosing fluorophores with longer wavelengths, like Cy5, generally helps to minimize issues with autofluorescence, which is often more prominent in the blue and green channels.
Q5: When should I consider using a signal amplification technique like Tyramide Signal Amplification (TSA)?
Tyramide Signal Amplification (TSA) is a powerful technique for enhancing the signal of low-abundance targets. If you are struggling with a weak signal from your target of interest even after optimizing antibody concentrations and imaging conditions, TSA can significantly increase the fluorescence intensity. This method uses horseradish peroxidase (HRP) to catalyze the deposition of a large number of fluorophore-labeled tyramide molecules at the site of the target, thereby amplifying the signal.
Troubleshooting Guides
Issue 1: Weak or No Cy5 Signal
A weak or absent Cy5 signal can be frustrating. This guide provides a step-by-step approach to diagnose and resolve the issue.
Troubleshooting Workflow for Weak or No Cy5 Signal
References
Optimizing iEDDA Reactions for Cy5-PEG2-TCO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize inverse-electron-demand Diels-Alder (iEDDA) reaction times for Cy5-PEG2-TCO.
Frequently Asked Questions (FAQs)
Q1: What is the iEDDA reaction and why is it used for bioconjugation with Cy5-PEG2-TCO?
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a type of [4+2] cycloaddition between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (like trans-cyclooctene, TCO).[1][2] This reaction is exceptionally fast, highly selective, and can be performed in complex biological media without the need for a catalyst, making it a powerful tool for bioconjugation.[1][3] Cy5-PEG2-TCO is used as a dienophile where the TCO moiety reacts with a tetrazine-modified molecule, covalently linking the Cy5 fluorescent dye via a flexible PEG spacer.
Q2: What are the key factors that influence the iEDDA reaction rate between Cy5-PEG2-TCO and a tetrazine?
Several factors govern the kinetics of the iEDDA reaction:
-
Reactant Electronics: Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile (TCO) raise the HOMO energy, which also increases the reaction rate.[4]
-
Dienophile Strain: The ring strain of the TCO molecule is a major contributor to its high reactivity. The strained double bond has a higher HOMO energy, leading to a smaller energy gap with the tetrazine's LUMO.
-
Steric Hindrance: Bulky substituents on either the tetrazine or the TCO can sterically hinder the approach of the reactants, thereby slowing down the reaction.
-
Solvent: Protic solvents, especially water, can accelerate iEDDA reactions. This is attributed to the hydrophobic effect, which promotes the association of the reactants, and the stabilization of the polar transition state.
-
pH: Both TCO and tetrazines can be sensitive to acidic or basic conditions, which may affect their stability and reactivity.
Q3: How does the PEG linker in Cy5-PEG2-TCO affect the iEDDA reaction?
The polyethylene glycol (PEG) linker serves multiple purposes. It enhances the hydrophilicity and solubility of the Cy5-TCO conjugate in aqueous buffers commonly used in biological experiments. The flexible spacer also extends the Cy5 dye and TCO group away from the conjugated biomolecule, which can minimize steric hindrance and potential quenching of the fluorophore.
Q4: What are typical second-order rate constants for TCO-tetrazine iEDDA reactions?
The iEDDA reaction between TCO and tetrazine is known for its exceptionally fast kinetics, with second-order rate constants (k₂) that can range from 1 to 10⁶ M⁻¹s⁻¹. The specific rate depends on the substituents on both the TCO and the tetrazine. For many common TCO-tetrazine pairs, the rate constants are in the range of 1,000 to 30,000 M⁻¹s⁻¹.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | 1. Low reactant concentration: The reaction rate is dependent on the concentration of both the Cy5-PEG2-TCO and the tetrazine-modified molecule. | - Increase the concentration of one or both reactants. - If working with precious materials, consider reducing the reaction volume to effectively increase the concentration. |
| 2. Suboptimal pH: The stability and reactivity of TCO and tetrazines can be pH-dependent. | - Ensure the reaction buffer is within a neutral pH range (typically 6.5-8.0). - Perform a pH optimization experiment if you suspect pH is a critical factor. | |
| 3. Presence of interfering substances: Although highly bioorthogonal, extremely high concentrations of certain nucleophiles like thiols might interfere with some dienophiles over long incubation times. | - Purify the reactants to remove any potential interfering substances. - If high concentrations of reducing agents like DTT or TCEP are required for other experimental steps, perform a buffer exchange or purification step before the iEDDA reaction. | |
| 4. Degradation of reactants: TCO can isomerize to the less reactive cis-cyclooctene (CCO). Tetrazines can degrade under certain conditions. | - Store Cy5-PEG2-TCO and tetrazine reagents according to the manufacturer's instructions, typically at -20°C and protected from light. - Prepare fresh solutions of reactants before each experiment. - Avoid prolonged exposure of TCO to light, as it is photosensitive. | |
| High background fluorescence/Non-specific labeling | 1. Hydrophobic interactions: The Cy5 dye is hydrophobic and may non-specifically associate with proteins or cells. | - Include a mild non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) in your washing buffers. - Add a blocking agent such as bovine serum albumin (BSA) to saturate non-specific binding sites. - Increase the number and duration of washing steps after the labeling reaction. |
| 2. Excess unreacted Cy5-PEG2-TCO: Insufficient removal of the fluorescent probe after the reaction. | - Use a size-exclusion chromatography (e.g., spin columns) or dialysis to efficiently remove unreacted small molecules. | |
| Inconsistent results | 1. Variability in reagent preparation: Inconsistent concentrations or degradation of stock solutions. | - Aliquot stock solutions of Cy5-PEG2-TCO and tetrazines to avoid multiple freeze-thaw cycles. - Quantify the concentration of your reactants (e.g., via spectrophotometry for Cy5) before each experiment. |
| 2. Fluctuations in reaction conditions: Variations in temperature, incubation time, or pH. | - Standardize all reaction parameters, including temperature and incubation time. Use a temperature-controlled environment if necessary. |
Experimental Protocols
General Protocol for Labeling a Tetrazine-Modified Antibody with Cy5-PEG2-TCO
This protocol provides a general workflow for the iEDDA conjugation. Optimal concentrations and reaction times may need to be determined empirically for specific applications.
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-PEG2-TCO dissolved in a compatible solvent (e.g., DMSO or water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification tools (e.g., size-exclusion spin columns with an appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation: Prepare the tetrazine-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of Cy5-PEG2-TCO (e.g., 1-10 mM in DMSO).
-
iEDDA Ligation:
-
Add a 5- to 20-fold molar excess of Cy5-PEG2-TCO to the tetrazine-modified antibody solution. The optimal ratio should be determined empirically.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Reaction times may be optimized (from 15 minutes to 2 hours) depending on the reactivity of the specific tetrazine.
-
-
Purification:
-
Remove the excess, unreacted Cy5-PEG2-TCO using a size-exclusion spin column according to the manufacturer's protocol.
-
Repeat the purification step to ensure complete removal of the free dye.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance of the sample at 280 nm (for the antibody) and ~650 nm (for Cy5).
-
The degree of labeling can be calculated using the molar extinction coefficients of the antibody and Cy5.
-
Visualizations
Caption: Workflow for labeling a tetrazine-modified antibody with Cy5-PEG2-TCO.
Caption: A logical workflow for troubleshooting slow iEDDA reaction times.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
Quenching of Cy5 fluorescence and how to avoid it
Welcome to the technical support center for Cy5 fluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the quenching of Cy5 fluorescence during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy5 fluorescence quenching and how can it impact my experimental results?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore like Cy5.[1] This phenomenon can arise from various molecular interactions and can significantly affect experimental outcomes by causing reduced signal-to-noise ratios, inaccurate quantification, and potentially misleading results in fluorescence-based assays.[1] Understanding the root causes of quenching is, therefore, essential for robust experimental design and accurate data interpretation.[1]
Q2: What are the primary mechanisms responsible for Cy5 fluorescence quenching?
The quenching of Cy5 fluorescence primarily occurs through the following mechanisms:
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from an excited donor fluorophore (Cy5) to a nearby acceptor molecule (quencher), typically within a 1-10 nm range.[1] The efficiency of FRET is highly dependent on the spectral overlap between the emission of Cy5 and the absorption of the quencher.[1]
-
Static (or Contact) Quenching: This occurs when a Cy5 molecule forms a stable, non-fluorescent complex with a quencher molecule in the ground state. This complex then returns to the ground state without emitting a photon.
-
Collisional (or Dynamic) Quenching: This type of quenching happens when an excited Cy5 molecule collides with a quencher molecule in the solution, leading to non-radiative de-excitation.
Below is a diagram illustrating these quenching mechanisms.
Caption: Mechanisms of Cy5 fluorescence quenching.
Q3: What are some common substances that can quench Cy5 fluorescence?
Several molecules are known to act as quenchers for Cy5. These are often referred to as "dark quenchers" because they do not emit their own fluorescence, which helps in minimizing background signals. Common quenchers for Cy5 include:
-
Black Hole Quenchers® (BHQ®): Specifically, BHQ-2 and BHQ-3 are very effective at quenching Cy5.
-
Iowa Black® Quenchers: Iowa Black® RQ is designed to quench red-shifted dyes such as Cy5.
-
ATTO Quenchers: Certain quenchers from the ATTO dye series are designed to work with red-emitting fluorophores.
-
Other Cyanine Dyes: Other cyanine dyes, like Cy5.5 or Cy7, can function as FRET acceptors for Cy5.
-
Guanine: Proximity to guanine residues in nucleic acids can lead to quenching of Cy5 fluorescence.
-
Tryptophan: While some studies suggest tryptophan can quench certain fluorophores, its effect on Cy5 is generally considered to be negligible.
-
tris(2-carboxyethyl)phosphine (TCEP): This reducing agent can reversibly quench Cy5 fluorescence by forming a covalent adduct.
Q4: How does the local environment affect Cy5 fluorescence and potential quenching?
The immediate chemical environment surrounding the Cy5 molecule can significantly influence its fluorescence and susceptibility to quenching. Key environmental factors include:
-
pH: The fluorescence of Cy5 is generally stable within a pH range of 3 to 10. Extreme pH values outside of this range can negatively impact the dye's performance.
-
Buffer Composition: Certain components within a buffer solution can act as quenching agents. These include some metal ions (e.g., Cu2+, Hg2+, Fe3+) and iodide.
-
Proximity to Quenching Moieties: When Cy5 is conjugated to biomolecules like proteins or nucleic acids, its proximity to specific residues can cause quenching. For instance, guanine in nucleic acids and tryptophan and tyrosine in proteins can act as quenchers.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered with Cy5 fluorescence.
Problem 1: My Cy5 signal is significantly lower than expected.
A common reason for a weak Cy5 signal is unintended quenching. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low Cy5 signal.
Problem 2: My Cy5 signal is decaying rapidly during measurement (Photobleaching).
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. While not technically a quenching process, it results in a similar loss of signal.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure to the sample.
-
Use Antifade Reagents: Mount your sample in a commercial or homemade antifade mounting medium. These reagents often contain oxygen scavengers that reduce photobleaching.
-
Incorporate Oxygen Scavengers: For live-cell imaging, using an oxygen scavenging system in your imaging buffer can help reduce the formation of reactive oxygen species that lead to photobleaching.
| Photostabilizer Category | Examples | Mechanism of Action |
| Antifade Reagents | Commercial mounting media (e.g., ProLong™ Gold), homemade glycerol-based solutions with antioxidants. | Reduce the rate of photobleaching by scavenging free radicals and reactive oxygen species. |
| Oxygen Scavengers | Glucose oxidase/catalase (GGO), protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD). | Enzymatically remove dissolved oxygen from the imaging buffer, preventing the formation of damaging singlet oxygen. |
| Triplet State Quenchers | Trolox, β-mercaptoethanol (β-ME), ergothioneine. | Quench the long-lived triplet state of the fluorophore, preventing photochemical reactions that lead to bleaching. |
Problem 3: High background noise is obscuring my Cy5 signal.
High background can be due to several factors, including non-specific binding of the Cy5-labeled probe or autofluorescence from the sample or materials.
Troubleshooting Steps:
-
Blocking: To minimize non-specific binding, use an appropriate blocking buffer such as BSA or non-fat milk.
-
Washing: Increase the number and duration of wash steps after incubation with the Cy5-labeled probe.
-
Use High-Quality Reagents and Consumables: Ensure all buffers and reagents are fresh and of high purity. Use imaging dishes or slides with low intrinsic fluorescence.
-
Address Autofluorescence:
-
Control Sample: Image an unlabeled control sample to assess the level of autofluorescence.
-
Spectral Unmixing: If your imaging system allows, use spectral unmixing to computationally separate the Cy5 signal from the autofluorescence spectrum.
-
Use a Red-Shifted Dye: If autofluorescence is high in the green and yellow regions, using a far-red dye like Cy5 is generally beneficial. If issues persist, consider an even further red-shifted dye.
-
Experimental Protocols
Protocol 1: Using Antifade Mounting Medium for Fixed Samples
This protocol describes the general steps for using an antifade mounting medium to reduce photobleaching in fixed samples.
Materials:
-
Fixed and stained sample on a microscope slide or coverslip.
-
Antifade mounting medium (commercial or homemade).
-
Pipette and tips.
-
Clean coverslips.
-
Nail polish or commercial sealant (optional).
Procedure:
-
Prepare the Sample: Complete all staining and washing steps for your cells or tissue on the microscope slide.
-
Remove Excess Buffer: Carefully aspirate or blot away any excess buffer from around the sample, ensuring the sample does not dry out.
-
Apply Antifade Medium: Place a small drop of the antifade mounting medium onto the sample.
-
Mount Coverslip: Gently lower a clean coverslip over the sample, avoiding the introduction of air bubbles.
-
Curing (if applicable): Some commercial mounting media require a curing period. Follow the manufacturer's instructions.
-
Sealing (optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: The sample is now ready for fluorescence imaging with reduced photobleaching.
Protocol 2: Reversible Quenching of Cy5 with TCEP and UV Light
This protocol demonstrates the reversible quenching of Cy5 fluorescence by the reducing agent TCEP and its reversal using UV light.
Materials:
-
Cy5-labeled molecule in a suitable buffer (e.g., Tris buffer).
-
TCEP stock solution (e.g., 1 M in water).
-
UV light source (e.g., mercury lamp with a 350 nm filter).
-
Spectrofluorometer or fluorescence microscope.
Procedure:
-
Initial Measurement: Prepare a solution of your Cy5-labeled molecule at the desired concentration and measure its initial fluorescence intensity.
-
Quenching with TCEP: Add TCEP to the Cy5 solution to a final concentration in the millimolar range (e.g., 4 mM) and incubate until the fluorescence signal stabilizes at a lower level. This indicates the formation of the non-fluorescent Cy5-TCEP adduct.
-
Reversal with UV Light: To reverse the quenching, expose the sample to pulses of UV light (e.g., 1-second pulses at 350 nm). The fluorescence should recover as the adduct dissociates.
-
Re-quenching: After the UV exposure is stopped, the fluorescence will gradually decrease again as the Cy5-TCEP adduct reforms. This cycle of quenching and recovery can be repeated multiple times.
Below is a diagram illustrating the experimental workflow for TCEP quenching and reversal.
Caption: Workflow for TCEP quenching and UV reversal.
References
Technical Support Center: Purifying Cy5-PEG2-TCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with best practices for purifying Cy5-PEG2-TCO conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to monitor my conjugation reaction before purification?
A1: Before proceeding to large-scale purification, it is highly recommended to monitor the progress of your conjugation reaction using Thin Layer Chromatography (TLC). This will help you visualize the formation of the conjugate and the consumption of the starting materials. A co-spot, where you spot both the reaction mixture and the starting material in the same lane, is crucial for accurately identifying the new conjugate spot relative to the starting materials.[1][2]
Q2: What are the most common methods for purifying Cy5-PEG2-TCO conjugates?
A2: The most common and effective methods for purifying Cy5-PEG2-TCO conjugates are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with a C18 column, and Size Exclusion Chromatography (SEC) or gel filtration.[3][4][5] For smaller scale purifications or desalting, C18 cartridges (such as Sep-Pak) can be utilized. In some cases, particularly for conjugates with nucleic acids or peptides, denaturing polyacrylamide gel electrophoresis (PAGE) can be an effective alternative.
Q3: How does the PEG2 linker in my Cy5-PEG2-TCO affect the purification process?
A3: The polyethylene glycol (PEG) linker enhances the hydrophilicity and solubility of the Cy5 dye. This can be advantageous in preventing aggregation, which is a common issue with hydrophobic cyanine dyes. During purification, the PEG linker may slightly alter the retention time in RP-HPLC compared to a non-PEGylated dye and can influence the elution profile in SEC by increasing the hydrodynamic radius of the conjugate.
Q4: How should I store my Cy5-PEG2-TCO conjugate after purification?
A4: Cy5 conjugates are light-sensitive and should be protected from light by storing them in amber vials or wrapping the container in foil. For short-term storage, 4°C is often sufficient. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C, potentially in single-use aliquots to avoid repeated freeze-thaw cycles. The storage buffer should be sterile and at a neutral pH.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of your Cy5-PEG2-TCO conjugate.
Issue 1: Low recovery of the conjugate from a C18 column.
-
Question: I am experiencing low recovery of my hydrophobic conjugate from the C18 HPLC column. What can I do to improve this?
-
Answer: Low recovery of hydrophobic molecules from C18 columns is a common problem due to strong interactions with the stationary phase. Here are several troubleshooting steps:
-
Optimize Sample Solubility: Ensure your conjugate is fully dissolved in the initial mobile phase. For highly hydrophobic conjugates, you may need to dissolve the sample in a small amount of a stronger organic solvent like DMSO or isopropanol before dilution.
-
Adjust the Mobile Phase: The addition of a small percentage of a stronger solvent to your mobile phase B (e.g., isopropanol in addition to acetonitrile) can help improve elution.
-
Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can decrease solvent viscosity and improve mass transfer, leading to better recovery and peak shape.
-
System Passivation: If you suspect your conjugate is adsorbing to the metallic surfaces of your HPLC system, you can passivate the system. Alternatively, using a biocompatible (PEEK) HPLC system can minimize this issue.
-
Use a Different Stationary Phase: If the issue persists, consider using a column with a different stationary phase, such as one with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl phase, which may have different selectivity for your conjugate.
-
Issue 2: Co-elution of the conjugate and unreacted Cy5-PEG2-TCO.
-
Question: I am having difficulty separating my conjugate from the unreacted Cy5-PEG2-TCO using HPLC. How can I improve the resolution?
-
Answer: Achieving good separation between the conjugate and the free dye can be challenging if their hydrophobicities are similar. Here are some strategies to improve resolution:
-
Optimize the Gradient: A shallower gradient around the elution point of your conjugate and the free dye will provide more time for separation. Perform a scouting run with a broad gradient to determine the approximate elution time, then run a more focused, shallower gradient in that region.
-
Change the Mobile Phase Modifier: Switching the ion-pairing agent in your mobile phase (e.g., from trifluoroacetic acid (TFA) to formic acid) can alter the selectivity of the separation.
-
Try a Different Chromatographic Mode: If RP-HPLC is not providing adequate separation, consider an alternative technique. Size Exclusion Chromatography (SEC) separates molecules based on size and can be very effective if there is a significant size difference between your conjugate and the free dye.
-
Issue 3: The purified conjugate appears to be aggregated.
-
Question: After purification, my conjugate solution shows signs of aggregation (e.g., precipitation, broad peaks in subsequent analysis). How can I prevent this?
-
Answer: Aggregation is a common issue with dye-labeled molecules, particularly those with hydrophobic dyes like Cy5.
-
Incorporate PEG Linkers: The PEG2 linker in your Cy5-PEG2-TCO is designed to mitigate this, but for highly aggregation-prone molecules, a longer PEG linker might be necessary in the future.
-
Optimize Buffer Conditions: Ensure the final buffer for your purified conjugate is optimal for its solubility. This may involve adjusting the pH, ionic strength, or adding non-ionic detergents like Tween-20 or Triton X-100 in small concentrations (e.g., 0.01-0.1%).
-
Use Size Exclusion Chromatography (SEC): SEC is not only a purification method but also an excellent tool for removing aggregates. The aggregated species will elute earlier than the monomeric conjugate.
-
Data Presentation
Table 1: Comparison of Purification Methods for Cy5-PEG2-TCO Conjugates
| Purification Method | Principle | Best Suited For | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Reverse-Phase HPLC (C18) | Separation based on hydrophobicity | Small molecules, peptides, oligonucleotides | >95% | 60-90% | High resolution, well-established | Can be harsh on sensitive biomolecules, low recovery for very hydrophobic conjugates |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size | Proteins, antibodies, large biomolecules | >90% | >90% | Gentle, preserves native structure, removes aggregates | Lower resolution than HPLC, requires significant size difference for separation |
| C18 Solid-Phase Extraction (SPE) | Hydrophobic retention | Rapid desalting and cleanup | 80-95% | 70-95% | Fast, simple, good for sample cleanup before HPLC | Lower resolution, not suitable for high-purity applications |
| Denaturing PAGE | Separation based on size and charge | Oligonucleotides, small peptides | >98% | 50-80% | High resolution for small molecules | Denaturing conditions, recovery can be challenging |
Table 2: Recommended TLC Solvent Systems for Monitoring Conjugation
| Polarity of Conjugate | Recommended Solvent System | Expected Rf of Conjugate |
| Nonpolar | 5-20% Ethyl Acetate in Hexane | 0.2 - 0.4 |
| Intermediate Polarity | 30-60% Ethyl Acetate in Hexane | 0.3 - 0.5 |
| Polar | 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
| Very Polar | 80:10:5:5 Ethyl Acetate:Butanol:Acetic Acid:Water | Varies |
Experimental Protocols
Protocol 1: Purification using Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for purifying Cy5-PEG2-TCO conjugates of small molecules or peptides.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Scouting Gradient:
-
Flow rate: 1 mL/min.
-
Gradient: 5-95% B over 30 minutes.
-
Detection: Monitor at 280 nm (for protein/peptide) and 650 nm (for Cy5).
-
-
Optimization Gradient:
-
Based on the scouting run, create a shallower gradient around the elution time of the conjugate. For example, if the conjugate elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.
-
-
Sample Preparation:
-
Lyophilize the reaction mixture to remove organic solvents used in the conjugation reaction.
-
Reconstitute the sample in a small volume of Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO or DMF and then dilute with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the conjugate peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate and by analytical HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying Cy5-PEG2-TCO conjugated to larger biomolecules like antibodies or proteins.
-
Column: Choose an SEC column with a fractionation range appropriate for your conjugate (e.g., a column suitable for separating molecules in the 10-300 kDa range for antibodies).
-
Mobile Phase: A buffer that is compatible with your biomolecule, for example, Phosphate Buffered Saline (PBS) pH 7.4. The buffer should be filtered and degassed.
-
Flow Rate: Use the flow rate recommended by the column manufacturer.
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Run and Fraction Collection:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm and 650 nm. The conjugate should elute as a single, symmetrical peak. Unconjugated Cy5-PEG2-TCO will elute much later.
-
Collect fractions corresponding to the conjugate peak.
-
-
Analysis:
-
Assess the purity of the collected fractions using SDS-PAGE (for proteins) and UV-Vis spectroscopy to determine the degree of labeling.
-
Mandatory Visualization
Caption: Workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for low recovery in RP-HPLC.
References
Cell permeability issues with Cy5-PEG2-TCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell permeability and other common issues encountered when using Cy5-PEG2-TCO in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Cy5-PEG2-TCO and what is it used for?
A1: Cy5-PEG2-TCO is a fluorescent dye conjugate. It consists of a Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group.[1] The TCO group allows for a highly specific and rapid bioorthogonal "click" reaction with molecules containing a tetrazine group, a process known as the inverse electron demand Diels-Alder reaction (iEDDA).[1][2] This makes it a valuable tool for fluorescently labeling tetrazine-modified biomolecules in live cells and other biological systems. The PEG spacer enhances water solubility and reduces steric hindrance during the labeling reaction.[3]
Q2: Is Cy5-PEG2-TCO expected to be cell-permeable?
A2: The cell permeability of Cy5-PEG2-TCO is not always predictable and can be cell-type dependent. Generally, the Cy5 fluorophore itself has limited cell permeability due to its hydrophilic sulfonate groups.[4] However, the overall properties of the conjugate, including the PEG linker and TCO group, influence its ability to cross the cell membrane. For intracellular targets, successful labeling may depend on the specific experimental conditions and cell line. Some studies have shown that certain Cy5-PEG conjugates can enter cells and even target specific organelles.
Q3: What are the key factors influencing the cellular uptake of fluorescent probes like Cy5-PEG2-TCO?
A3: Several factors at both the molecular and cellular level determine the permeability of a fluorescent probe:
-
Molecular Properties:
-
Size and Molecular Weight: Smaller molecules generally diffuse more easily across the cell membrane.
-
Charge and Polarity: Uncharged, nonpolar (hydrophobic) molecules have a higher rate of passive diffusion across the lipid bilayer. Highly charged or polar molecules, like those with sulfonate groups, tend to be less permeable.
-
Hydrophilicity/Lipophilicity: A balance is often required. While some hydrophobicity can aid membrane crossing, high water solubility is needed for delivery in aqueous buffers.
-
-
Cellular and Environmental Factors:
-
Cell Membrane Composition: The ratio of saturated to unsaturated fatty acids and the cholesterol content of the cell membrane affect its fluidity and permeability.
-
Temperature: Higher temperatures can increase membrane fluidity, potentially increasing permeability. However, temperatures deviating from the optimal for cell culture can induce stress and artifacts.
-
Endocytosis: For larger molecules or conjugates, active transport mechanisms like endocytosis may be the primary route of entry.
-
Troubleshooting Guide
Problem 1: Low or No Intracellular Fluorescence Signal
This is one of the most common issues and can stem from several sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low intracellular signal.
Problem 2: High Background or Non-Specific Staining
High background can obscure the specific signal from your target.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess unbound probe | - Thorough Washing: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS or HBSS) after incubation with Cy5-PEG2-TCO. - Reduce Concentration: Titrate the Cy5-PEG2-TCO concentration to find the lowest effective concentration that still provides a good signal-to-noise ratio. |
| Probe aggregation | - Fresh Solutions: Prepare fresh stock solutions of Cy5-PEG2-TCO in a suitable solvent like DMSO immediately before use. - Sonication/Vortexing: Briefly sonicate or vortex the diluted probe solution before adding it to the cells. |
| Hydrophobic interactions | - Blocking Agents: For extracellular background, consider adding a blocking agent like BSA to your buffer, but be mindful of compatibility with your experiment. |
| Probe sequestration | - Lysosomal Trapping: Some fluorescent dyes can accumulate in lysosomes, leading to punctate background fluorescence. This can be confirmed by co-staining with a lysosomal marker. Reducing incubation time may help minimize this effect. |
Problem 3: Cell Toxicity or Phototoxicity
Cell health is critical for meaningful live-cell imaging results.
Signs of Toxicity:
-
Changes in cell morphology (e.g., rounding, blebbing).
-
Reduced cell proliferation or viability.
-
Activation of apoptosis or stress pathways.
Mitigation Strategies
| Parameter | Recommendation to Reduce Toxicity |
| Probe Concentration | Determine the lowest effective concentration of Cy5-PEG2-TCO through a dose-response experiment (viability assay). High concentrations can lead to cytotoxicity. |
| Incubation Time | Minimize the incubation time to what is necessary for sufficient labeling. |
| Light Exposure (Phototoxicity) | - Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal. - Minimize Exposure Time: Use shorter exposure times or time-lapse intervals. - Use Longer Wavelengths: Cy5 is a far-red dye, which is inherently less phototoxic than UV or blue-light excitable dyes. - Maintain a Healthy Environment: Ensure cells are in a proper imaging medium and environment (37°C, 5% CO2) to be more resilient to light-induced stress. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling with Cy5-PEG2-TCO
This protocol provides a starting point for labeling tetrazine-modified proteins in live cells.
Caption: General workflow for live-cell labeling.
Detailed Steps:
-
Cell Culture: Plate cells expressing your tetrazine-modified target protein on a suitable imaging dish (e.g., glass-bottom dish). Allow cells to reach an appropriate confluency (e.g., 70-80%).
-
Reagent Preparation: Prepare a stock solution of Cy5-PEG2-TCO (e.g., 1 mM in anhydrous DMSO). Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable imaging buffer like HBSS.
-
Labeling Reaction: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed medium. c. Add the Cy5-PEG2-TCO working solution to the cells. d. Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal time should be determined empirically.
-
Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using appropriate Cy5 filter sets (Excitation/Emission ~650/670 nm).
Protocol 2: Cell Viability Assay (to assess probe toxicity)
This protocol helps determine the optimal, non-toxic concentration of Cy5-PEG2-TCO.
-
Plate Cells: Seed cells in a 96-well plate at a density that will not result in over-confluence after the incubation period.
-
Prepare Probe Dilutions: Prepare a serial dilution of Cy5-PEG2-TCO in complete culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a "no-probe" vehicle control (medium with DMSO) and an untreated control.
-
Incubate: Replace the medium in the wells with the probe dilutions and controls. Incubate for a period relevant to your labeling experiment (e.g., 1-4 hours).
-
Assess Viability: Use a standard cell viability reagent (e.g., Calcein-AM for live cells, or a resazurin-based assay) according to the manufacturer's instructions.
-
Readout: Measure the fluorescence or absorbance on a plate reader.
-
Analyze: Calculate the percentage of viable cells for each concentration relative to the untreated control. Select the highest concentration that shows minimal impact on cell viability (e.g., >90% viability).
Data Summary Tables
Table 1: Recommended Starting Parameters for TCO-Tetrazine Reaction
| Parameter | Recommended Range | Notes |
| Cy5-PEG2-TCO Concentration | 1 - 10 µM | Start with ~5 µM and optimize. Higher concentrations may increase background and toxicity. |
| Incubation Time | 15 - 60 minutes | The reaction is typically fast. Longer times may not improve signal and can increase non-specific uptake. |
| Temperature | Room Temperature to 37°C | 37°C is standard for live-cell experiments to maintain cell health and can accelerate the reaction. |
| pH | 6.5 - 7.5 | Use standard physiological buffers (e.g., PBS, HBSS, or culture medium). The reaction is robust within this range. |
| Stoichiometry | 1.05 to 1.5-fold molar excess of tetrazine | This recommendation is for in vitro conjugation but highlights that an excess of one partner can drive the reaction. In a cellular context, the probe is typically in excess relative to the target protein. |
Table 2: Troubleshooting Checklist
| Issue | Checkpoint 1 | Checkpoint 2 | Checkpoint 3 |
| No Signal | Confirm target expression (Western Blot/IF). | Verify probe-partner reactivity in vitro. | Check microscope filter sets and laser lines. |
| High Background | Reduce probe concentration. | Increase number of post-labeling washes. | Check for probe aggregation in solution. |
| Cell Death | Perform a viability assay to find max non-toxic dose. | Reduce light exposure (laser power/time). | Ensure cells are in a healthy environment (temp, CO2). |
References
Validation & Comparative
A Head-to-Head Comparison: Cy5-PEG2-TCO vs. DBCO-Based Probes for Bioorthogonal Labeling
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these applications. Among the most prominent bioorthogonal reactions are the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) involving a dibenzocyclooctyne (DBCO) and an azide. This guide provides an objective comparison of fluorescent probes utilizing these two chemistries, specifically focusing on Cy5-PEG2-TCO and its counterparts, DBCO-based probes, to aid researchers in selecting the optimal tool for their experimental needs.
Performance Comparison: Reaction Kinetics and Stability
The choice between TCO-tetrazine and DBCO-azide ligation often comes down to a trade-off between reaction speed and the stability of the reactive moieties. The TCO-tetrazine reaction is renowned for its exceptionally fast kinetics, making it one of the quickest bioorthogonal reactions currently available. This rapid ligation is particularly advantageous for in vivo imaging and applications where the biological target is present at low concentrations.
On the other hand, DBCO-based probes, while exhibiting slower reaction kinetics compared to the TCO-tetrazine pair, offer excellent stability. The DBCO group is generally more stable in aqueous environments over long periods. The azide group, its reaction partner, is also exceptionally stable and bioorthogonal. This makes DBCO-based probes a reliable choice for experiments that may require longer incubation times.
Here is a summary of the key quantitative data for these two bioorthogonal reactions:
| Feature | TCO-Tetrazine Ligation | DBCO-Azide Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) | Up to 30,000 M⁻¹s⁻¹ | ~1-2 M⁻¹s⁻¹ |
| Reaction Conditions | Aqueous media, physiological temperature and pH | Aqueous media, physiological temperature and pH |
| Catalyst Required | No | No |
| Primary Byproduct | Nitrogen gas (N₂) | None |
| Stability of Reactive Groups | TCO can be prone to isomerization. | DBCO and azides are generally very stable. |
Experimental Protocols
Protocol 1: Live-Cell Imaging using a Pre-targeting Strategy with Cy5-PEG2-TCO
This protocol outlines a two-step "pre-targeting" approach for labeling cell surface proteins. First, a TCO-modified antibody is administered to bind to the target protein on the cell surface. After washing away the unbound antibody, a tetrazine-functionalized fluorescent probe, in this case, a Cy5-tetrazine, is added, which rapidly reacts with the TCO-modified antibody.
Materials:
-
Live cells expressing the target surface protein
-
TCO-functionalized antibody specific to the target protein
-
Cy5-PEG2-Tetrazine
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with FBS and HEPES)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Pre-targeting: Incubate the live cells with the TCO-functionalized antibody diluted in live-cell imaging medium to a final concentration of 10-100 nM. Incubate for 30-60 minutes at 37°C in a humidified incubator.[1]
-
Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound antibody.[1]
-
Labeling: Prepare a solution of Cy5-PEG2-Tetrazine in the imaging medium at a final concentration of 1-5 µM.[1]
-
Imaging: Add the Cy5-PEG2-Tetrazine solution to the cells and immediately begin imaging using a fluorescence microscope. The fluorescent signal should develop rapidly. Time-lapse imaging can be performed to monitor the labeling process.[1]
Protocol 2: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-based Probes
This protocol describes a general workflow for the synthesis of an antibody-drug conjugate (ADC) using DBCO-azide click chemistry. This involves activating an antibody with a DBCO-NHS ester and then conjugating it to an azide-modified drug payload.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)[2]
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Azide-modified drug payload
-
Quenching solution (100 mM Tris or glycine in water)
-
Spin desalting column
Procedure:
-
Antibody Activation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution and incubate for another 15 minutes.
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.
-
-
Conjugation:
-
Dissolve the azide-modified drug payload in a minimal amount of DMSO if necessary.
-
Add a molar excess of the azide-modified drug to the DBCO-activated antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting ADC using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove the unreacted drug payload.
-
Visualizing the Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Pre-targeting workflow using TCO-tetrazine ligation for live-cell imaging.
Caption: Workflow for ADC synthesis using DBCO-azide click chemistry.
Caption: Comparison of TCO-tetrazine and DBCO-azide reaction mechanisms.
Conclusion
Both Cy5-PEG2-TCO and DBCO-based probes are powerful tools for researchers in various life science disciplines. The choice between them depends heavily on the specific requirements of the experiment. For applications demanding extremely fast reaction kinetics, such as in vivo imaging with short-lived radiotracers or labeling of low-abundance targets, the TCO-tetrazine ligation is the superior choice. Conversely, for experiments where reagent stability over longer periods is critical and slightly slower reaction times are acceptable, DBCO-azide chemistry provides a robust and reliable alternative. The inclusion of a PEG linker in probes like Cy5-PEG2-TCO can also enhance solubility and reduce non-specific binding, an important consideration for in vivo applications. Ultimately, a thorough understanding of the kinetic and stability profiles of each chemistry will enable researchers to make an informed decision and achieve optimal results in their bioconjugation and bioimaging experiments.
References
A Head-to-Head Comparison of Cyanine Domes for In Vivo Imaging: Cy5 vs. The Field
For researchers, scientists, and drug development professionals venturing into the realm of in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the most utilized classes of dyes are the cyanines, with Cy5 being a popular choice. This guide provides an objective, data-driven comparison of Cy5 against other commonly used cyanine dyes—Cy3, Cy5.5, Cy7, and the FDA-approved indocyanine green (ICG)—to facilitate an informed selection for your specific research needs.
The utility of cyanine dyes in preclinical and clinical research is well-established, owing to their high molar extinction coefficients, moderate to high quantum yields, and spectral properties that can be tuned by altering their polymethine chain length.[] For in vivo applications, dyes that absorb and emit in the NIR window (roughly 650-900 nm) are particularly advantageous. This spectral range minimizes interference from tissue autofluorescence and allows for deeper photon penetration through biological tissues, enabling the visualization of processes deep within a living organism.[2]
Performance Characteristics: A Quantitative Overview
The efficacy of a fluorescent dye for in vivo imaging is determined by a combination of its photophysical properties. Key parameters include the maximal excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. Furthermore, the photostability of the dye under illumination is crucial for longitudinal studies.
Below is a summary of the key quantitative data for Cy5 and its counterparts. It is important to note that these values can be influenced by the dye's local environment, such as the solvent and conjugation to biomolecules.[3]
| Dye | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | 0.15 - 0.3[3] |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 - 0.27 [3] |
| Cy5.5 | ~678 | ~694 | ~209,000 | 0.3 |
| Cy7 | ~750 | ~773 | ~199,000 | 0.3 |
| ICG | ~780 | ~820 | ~200,000 | ~0.02-0.08 |
In Vivo Imaging Performance: A Comparative Analysis
While photophysical properties provide a foundational understanding, the performance of these dyes in a complex biological system is the ultimate determinant of their utility.
-
Cy3 , with its emission in the visible spectrum, is less suitable for deep-tissue in vivo imaging due to significant tissue autofluorescence and light scattering. It is more commonly employed in microscopy and other in vitro applications.
-
Cy5 operates in the far-red region of the spectrum, offering a good balance of brightness and tissue penetration with reduced autofluorescence compared to shorter wavelength dyes. This makes it a workhorse for many in vivo studies, particularly for superficial imaging.
-
Cy5.5 and Cy7 extend further into the NIR range, which is generally more favorable for deep-tissue imaging. Studies have shown that for visualizing structures located deep within an animal, Cy7 is superior to other cyanine fluorochromes. This is attributed to reduced light scattering and absorption by tissues at longer wavelengths.
-
Indocyanine Green (ICG) is the only dye in this comparison with FDA approval for clinical use. It has a long history in medical diagnostics, particularly for angiography and assessing liver function. However, ICG is known for its relatively low quantum yield and propensity for aggregation in aqueous solutions, which can affect its fluorescence output. Furthermore, some studies indicate that certain synthetic cyanine dyes exhibit greater photostability than ICG.
Experimental Protocols
To ensure reproducible and comparable results in in vivo imaging studies, a well-defined experimental protocol is essential. Below is a detailed methodology for a typical comparative in vivo imaging experiment in a murine tumor model.
Objective:
To compare the in vivo tumor-targeting efficacy and signal-to-noise ratio of Cy5, Cy5.5, Cy7, and ICG conjugated to a tumor-specific antibody.
Materials:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors (e.g., human xenograft).
-
Fluorescent Probes: Cy5-NHS ester, Cy5.5-NHS ester, Cy7-NHS ester, and ICG-NHS ester.
-
Targeting Moiety: A monoclonal antibody specific to a tumor-associated antigen.
-
Instrumentation: In vivo imaging system (IVIS) or similar, equipped with appropriate excitation light sources and emission filters for the dyes being tested.
-
Reagents: Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO), anesthetics (e.g., isoflurane or ketamine/xylazine).
Experimental Workflow:
Caption: A typical workflow for a comparative in vivo imaging study.
Detailed Methodologies:
-
Probe Preparation:
-
Conjugation: Conjugate each cyanine dye's N-hydroxysuccinimide (NHS) ester to the lysine residues of the tumor-specific antibody in a suitable buffer (e.g., sodium bicarbonate, pH 8.3). The dye-to-antibody molar ratio should be optimized for each dye.
-
Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) and the final concentration of the antibody-dye conjugates using UV-Vis spectrophotometry.
-
-
Animal Handling and Injection:
-
Anesthetize the tumor-bearing mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Administer a defined dose of each fluorescently labeled antibody (e.g., 1-2 nmol of dye equivalent) to different cohorts of mice via tail vein injection. A control group should receive an unconjugated antibody or a non-targeting IgG labeled with the same dyes.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) using an in vivo imaging system.
-
Use appropriate excitation and emission filter sets for each dye to minimize spectral bleed-through. For example:
-
Cy5: Excitation ~640 nm, Emission ~680 nm
-
Cy5.5: Excitation ~675 nm, Emission ~720 nm
-
Cy7: Excitation ~745 nm, Emission ~800 nm
-
ICG: Excitation ~780 nm, Emission ~830 nm
-
-
Maintain consistent imaging parameters (e.g., exposure time, binning, f/stop, field of view) across all animals and time points.
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo signal distribution and quantify the fluorescence intensity in each tissue.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral flank) on the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average signal intensity of the tumor ROI by that of the background ROI.
-
Calculate the signal-to-noise ratio (SNR) for a more rigorous assessment of image quality.
-
Choosing the Right Dye for Your Application
The optimal choice of a cyanine dye for in vivo imaging depends on the specific requirements of the experiment. The following decision tree provides a logical framework for selecting the most appropriate dye.
Caption: A decision tree to guide the selection of a cyanine dye.
References
A Comparative Guide to Mass Spectrometry Analysis of Cy5-PEG2-TCO Labeled Peptides
For researchers, scientists, and drug development professionals leveraging mass spectrometry for peptide analysis, the choice of labeling reagent is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Cy5-PEG2-TCO as a peptide labeling reagent for mass spectrometry, benchmarked against common alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in your selection process.
Introduction to Cy5-PEG2-TCO Labeling
Cy5-PEG2-TCO is a fluorescent labeling reagent that utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine. In this labeling strategy, a peptide is first modified with a TCO group. Subsequently, the TCO-modified peptide is reacted with a tetrazine-containing fluorescent dye, in this case, Cy5 attached via a polyethylene glycol (PEG) linker. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is known for its high specificity and rapid reaction kinetics under mild, aqueous conditions, making it an attractive method for labeling biomolecules.
The inclusion of a Cy5 fluorophore allows for orthogonal detection by fluorescence, while the PEG linker enhances solubility. For mass spectrometry analysis, this labeling strategy introduces a specific mass shift, enabling the differentiation and quantification of labeled peptides.
Experimental Protocol: Labeling of Peptides with Cy5-PEG2-TCO for Mass Spectrometry Analysis
This protocol details the steps for labeling a peptide containing a reactive amine group (e.g., the N-terminus or the side chain of a lysine residue) with a TCO moiety, followed by conjugation with Cy5-tetrazine.
Materials:
-
Peptide of interest with a primary amine
-
TCO-PEGx-NHS ester (the length of the PEG linker can be varied)
-
Cy5-PEG2-Tetrazine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., C18 solid-phase extraction cartridge)
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
TCO Labeling Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification of TCO-labeled Peptide: Remove the excess, unreacted TCO-NHS ester using a desalting column (e.g., C18 SPE cartridge) equilibrated with a buffer suitable for the subsequent ligation reaction (e.g., PBS).
-
Cy5-Tetrazine Ligation: To the purified TCO-labeled peptide, add a 1.5 to 2-fold molar excess of Cy5-PEG2-Tetrazine.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.
-
Final Purification: Purify the Cy5-PEG2-TCO labeled peptide from excess Cy5-PEG2-Tetrazine using a desalting column.
-
Mass Spectrometry Analysis: Analyze the final product by MALDI-TOF or LC-ESI-MS to confirm the mass of the labeled peptide and assess the degree of labeling.
Performance Comparison of Peptide Labeling Reagents
The selection of a labeling reagent for quantitative mass spectrometry is a critical decision that impacts experimental outcomes. Below is a comparison of Cy5-PEG2-TCO with other commonly used labeling strategies.
| Feature | Cy5-PEG2-TCO (via IEDDA) | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Bioorthogonal ligation of a fluorescent dye to a TCO-modified peptide. | Isobaric chemical tags that label primary amines of peptides. | Metabolic incorporation of stable isotope-labeled amino acids into proteins. |
| Multiplexing Capability | Primarily for single-labeling; multiplexing requires different mass tags. | High (up to 18-plex with TMTpro). | Low to medium (typically 2-plex or 3-plex). |
| Quantification Level | MS1 (precursor ion intensity). | MS2/MS3 (reporter ion intensity). | MS1 (precursor ion intensity). |
| Labeling Efficiency | High, due to rapid and specific bioorthogonal reaction. | Generally high, but can be affected by sample pH and complexity. | Complete incorporation is the goal, but can be variable depending on cell line and culture conditions. |
| Sample Types | In vitro labeled peptides and proteins. | In vitro labeled peptides from cell lysates, tissues, etc. | Metabolically labeled cells in culture. |
| Instrumentation | Compatible with most mass spectrometers. | Requires MS/MS or MS3 capabilities for reporter ion detection. | Compatible with most high-resolution mass spectrometers. |
| Advantages | Bioorthogonal, fast kinetics, allows for orthogonal fluorescence detection. | High multiplexing capacity, increased throughput. | In vivo labeling, minimizes sample handling artifacts post-labeling. |
| Limitations | Two-step labeling process, potential for steric hindrance from the large dye. | Co-isolation of precursors can lead to ratio compression. | Not applicable to all organisms or for labeling of tissues directly. |
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for labeling a peptide with Cy5-PEG2-TCO for mass spectrometry analysis.
Caption: Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified peptide and a tetrazine-functionalized Cy5 dye.
The Unrivaled Efficiency of TCO-Tetrazine Ligation in Click Chemistry: A Comparative Guide
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out as a premier bioconjugation strategy. Its exceptional reaction kinetics and catalyst-free nature confer significant advantages over other popular click chemistry techniques, particularly for in vivo and live-cell applications. This guide provides an objective comparison of TCO-tetrazine ligation with other common methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their work.
Quantitative Comparison of Key Click Chemistry Reactions
The efficiency of a click chemistry reaction is primarily determined by its second-order rate constant (k₂), which reflects the reaction's speed. The TCO-tetrazine ligation exhibits remarkably fast kinetics, orders of magnitude higher than other widely used methods such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This superior reaction rate allows for efficient labeling at very low reactant concentrations, minimizing potential cytotoxicity.[2]
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[3][4] | ~1 | 10 - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst, often with reducing agents and ligands |
| Primary Application | In vivo imaging, live-cell labeling, fast conjugations | Live-cell labeling, surface modification | Bioconjugation in controlled environments, material science |
The Mechanism and Advantages of TCO-Tetrazine Ligation
The TCO-tetrazine ligation is a [4+2] cycloaddition reaction between an electron-poor tetrazine and an electron-rich, strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine product. The high ring strain of the TCO is a key driver of the exceptionally fast reaction rate.
Key advantages of this ligation method include:
-
Extraordinary Speed: It is the fastest known bioorthogonal reaction, enabling rapid labeling even at low concentrations.
-
High Specificity and Bioorthogonality: TCO and tetrazine moieties are highly selective for each other and do not interact with native biological functional groups.
-
Biocompatibility: The reaction is catalyst-free, avoiding the cellular toxicity associated with copper catalysts used in CuAAC.
-
Stability: The resulting dihydropyridazine bond is stable under physiological conditions.
Experimental Protocols
Determining Second-Order Rate Constants
Objective: To quantify and compare the reaction kinetics of TCO-tetrazine ligation, SPAAC, and CuAAC.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Azide-functionalized molecule
-
Cyclooctyne derivative (e.g., DBCO)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent like DMSO or PBS.
-
Reaction Initiation:
-
TCO-Tetrazine Ligation & SPAAC: Mix equimolar concentrations of the respective reactants in PBS at a controlled temperature (e.g., 25°C or 37°C).
-
CuAAC: In PBS, combine the azide and alkyne reactants. Initiate the reaction by adding a freshly prepared mixture of CuSO₄, sodium ascorbate, and a copper-chelating ligand.
-
-
Monitoring Reaction Progress: The progress of the TCO-tetrazine ligation can be monitored by the decrease in the characteristic absorbance of the tetrazine at around 520 nm using a spectrophotometer.
-
Data Analysis: The second-order rate constant (k₂) is determined by analyzing the change in reactant concentration over time.
General Protocol for Protein-Protein Conjugation via TCO-Tetrazine Ligation
Objective: To conjugate two proteins using TCO-tetrazine ligation.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
PBS, pH 7.4
-
Spin desalting columns
Procedure:
-
Protein Functionalization:
-
Dissolve Protein A in PBS and add TCO-PEG-NHS ester. Incubate for 60 minutes at room temperature.
-
Similarly, dissolve Protein B in PBS and add Tetrazine-PEG-NHS ester. Incubate for 60 minutes at room temperature.
-
-
Purification: Remove excess NHS ester from both protein solutions using spin desalting columns.
-
Ligation: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio. The reaction is typically complete within 30-60 minutes at room temperature.
-
Purification of Conjugate (Optional): The final protein-protein conjugate can be purified from unreacted proteins using size-exclusion chromatography.
Visualizing Workflows and Comparisons
To better illustrate the practical application and comparative kinetics of these click chemistry reactions, the following diagrams are provided.
Caption: A typical workflow for pretargeted in vivo imaging.
Caption: Relative reaction kinetics of common click chemistry ligations.
Conclusion
For researchers and professionals in drug development seeking a bioorthogonal reaction with unparalleled speed, biocompatibility, and specificity, the TCO-tetrazine ligation is the superior choice. Its substantial advantages over CuAAC and SPAAC, especially for in vivo and live-cell applications, are well-documented. The ability to perform swift and clean conjugations at low concentrations without the need for cytotoxic catalysts has firmly established TCO-tetrazine ligation as an indispensable tool in chemical biology, molecular imaging, and therapeutic development.
References
Confirming Cy5-PEG2-TCO Labeling: A Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, confirming the successful and efficient labeling of biomolecules with Cy5-PEG2-TCO is a critical step in ensuring the validity and reproducibility of downstream applications. This guide provides a comprehensive comparison of key spectroscopic methods used for this purpose, offering experimental data, detailed protocols, and a clear evaluation of each technique's strengths and weaknesses.
The covalent attachment of the Cy5-PEG2-TCO moiety to a target biomolecule, often through a bioorthogonal reaction with a tetrazine-modified partner, requires rigorous analytical confirmation. The primary spectroscopic methods employed for this validation are UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Mass Spectrometry. Each of these techniques provides distinct and complementary information regarding the success of the conjugation reaction.
Quantitative Comparison of Spectroscopic Methods
The following table summarizes the key performance metrics of the primary spectroscopic methods for validating Cy5-PEG2-TCO labeling.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Degree of Labeling (DoL), concentration of protein and dye. | Quantitative | High | Simple, rapid, and non-destructive.[1][2] | Indirect confirmation of labeling; potential for interference from other absorbing species.[3][4] |
| Fluorescence Spectroscopy | Confirmation of fluorescent labeling, relative quantification. | Semi-quantitative to Quantitative | High | High sensitivity, specific to the fluorophore.[5] | Susceptible to photobleaching and environmental effects on fluorescence intensity. |
| Mass Spectrometry (MALDI-TOF) | Direct confirmation of covalent labeling, molecular weight of the conjugate, assessment of labeling heterogeneity. | Semi-quantitative (relative peak intensities) | High | Rapid analysis, tolerant to some buffers and salts. | Lower resolution compared to ESI-MS, potential for fragmentation. |
| Mass Spectrometry (LC-ESI-MS) | High-resolution molecular weight of the conjugate, confirmation of covalent modification, quantification of labeled vs. unlabeled species. | Quantitative | Medium | High mass accuracy and resolution, suitable for complex mixtures. | Requires desalting of samples, less tolerant to detergents. |
| NMR Spectroscopy | Detailed structural confirmation of the conjugate. | Quantitative | Low | Provides unambiguous structural information. | Low sensitivity, requires high sample concentrations, complex data analysis. |
Spectroscopic Properties of Cy5
| Parameter | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2-0.27 |
Experimental Workflows and Protocols
The following diagrams and protocols outline the experimental procedures for each spectroscopic method.
UV-Visible (UV-Vis) Spectroscopy Workflow
Caption: Workflow for determining the Degree of Labeling using UV-Vis spectroscopy.
Detailed Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Purify the Cy5-PEG2-TCO labeled biomolecule from unconjugated free dye using appropriate methods such as dialysis or gel filtration.
-
Spectrophotometer Setup: Use a spectrophotometer to measure the absorbance of the purified conjugate solution.
-
Absorbance Readings: Measure the absorbance at 280 nm (A280) and at the maximum absorbance of Cy5, approximately 650 nm (Amax). If the absorbance is greater than 2.0, dilute the sample and re-measure.
-
Calculations:
-
Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength, is used.
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
-
Dye Concentration: The concentration of the Cy5 dye is calculated from its absorbance at its λmax.
-
Dye Concentration (M) = Amax / ε_dye
-
-
Degree of Labeling (DoL): The DoL is the molar ratio of the dye to the protein.
-
DoL = Dye Concentration / Protein Concentration
-
-
Fluorescence Spectroscopy Workflow
Caption: Workflow for quantifying labeling efficiency using fluorescence spectroscopy.
Detailed Protocol for Fluorescence Spectroscopy:
-
Instrument Setup: Use a fluorometer with excitation set to ~649 nm and emission detection at ~667 nm.
-
Standard Curve Preparation: Prepare a series of known concentrations of the free Cy5-PEG2-TCO dye in a buffer that is compatible with the labeled biomolecule.
-
Fluorescence Measurement: Measure the fluorescence intensity of the standards and the purified conjugate sample. Ensure that the measurements are within the linear range of the instrument.
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of the Cy5 dye in the conjugate sample.
-
The labeling efficiency can be calculated by comparing this value to the protein concentration determined by a separate method (e.g., BCA assay or A280 measurement).
-
Mass Spectrometry (MALDI-TOF) Workflow
Caption: Workflow for confirming conjugation using MALDI-TOF mass spectrometry.
Detailed Protocol for MALDI-TOF Mass Spectrometry:
-
Sample Preparation: The protein conjugate sample must be desalted. This can be achieved using methods like zip-tipping or dialysis against a volatile buffer (e.g., ammonium bicarbonate).
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the desalted sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to air dry, forming co-crystals of the sample and matrix.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer. The laser desorbs and ionizes the sample, and the time-of-flight analyzer measures the mass-to-charge ratio (m/z).
-
Data Analysis: Compare the mass spectrum of the labeled biomolecule to that of the unlabeled biomolecule. A mass shift corresponding to the molecular weight of the Cy5-PEG2-TCO moiety confirms successful labeling.
Mass Spectrometry (LC-ESI-MS) Workflow
Caption: Workflow for detailed characterization of conjugation using LC-ESI-MS.
Detailed Protocol for LC-ESI-MS:
-
Sample Preparation: Ensure the sample is in a buffer compatible with LC-MS, typically containing volatile salts and a low concentration of an organic acid like formic acid. Detergents should be avoided.
-
LC Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C4 or C8 for proteins). A gradient of an organic solvent like acetonitrile in water is used to separate the labeled protein from the unlabeled protein and free dye.
-
ESI-MS Analysis: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The analyte is ionized, and the mass spectrometer measures the m/z of the resulting ions.
-
Data Analysis: The resulting mass spectra, which contain a series of multiply charged ions, are deconvoluted to determine the zero-charge mass of the intact protein. This allows for a precise mass determination of the conjugate and can be used to quantify the relative amounts of labeled and unlabeled species.
Conclusion
The selection of a spectroscopic method for confirming Cy5-PEG2-TCO labeling depends on the specific requirements of the study. UV-Vis spectroscopy offers a rapid and straightforward method for determining the degree of labeling. Fluorescence spectroscopy provides a highly sensitive confirmation of the presence of the fluorophore. For unambiguous confirmation of covalent modification and detailed characterization of the conjugate, mass spectrometry, particularly LC-ESI-MS, is the most powerful technique. In many cases, a combination of these methods provides the most comprehensive validation of the labeling reaction.
References
- 1. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 2. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Inertness of the TCO-Tetrazine Linkage
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has rapidly become a leading strategy in bioorthogonal chemistry. Its exceptional kinetics and high specificity have made it an invaluable tool for in vivo imaging, targeted drug delivery, and cellular labeling. This guide provides an objective comparison of the TCO-tetrazine ligation with other bioorthogonal alternatives, focusing on its biological inertness, and is supported by experimental data and detailed protocols.
Unparalleled Reaction Kinetics with High Specificity
The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants that are orders of magnitude higher than many other bioorthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This rapid reactivity is crucial for applications where low concentrations of reactants are necessary, or when high temporal resolution is required, particularly in living systems.[2]
The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas, irreversibly driving the reaction to completion.[2] This high specificity for each other, with minimal cross-reactivity with endogenous functional groups, contributes to the linkage's biological inertness.[1]
Quantitative Comparison of Bioorthogonal Ligation Kinetics
The performance of bioorthogonal reactions can be quantified by their second-order rate constants (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and its common alternatives.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages | Key Disadvantages |
| TCO-Tetrazine Ligation (iEDDA) | TCO + Tetrazine | ~10³ - 10⁶[3] | Extremely fast kinetics, catalyst-free, highly specific. | Stability of some highly reactive TCOs can be a concern. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 - 2 | Catalyst-free, good stability of reactants. | Slower kinetics compared to TCO-tetrazine ligation. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | ~10² - 10³ | Fast kinetics, high yield. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
Evidence of Biological Inertness: Low Cytotoxicity and High Specificity
The biological inertness of a chemical linkage is paramount for its application in living systems. The TCO-tetrazine pair has demonstrated excellent biocompatibility.
Cytotoxicity Assessment
A key measure of inertness is the lack of cytotoxicity of the reacting components. While direct comparative cytotoxicity data for all bioorthogonal reagents is limited, studies on TCO-modified prodrugs provide strong evidence for the low toxicity of the TCO linkage. For instance, a TCO-functionalized doxorubicin prodrug (TCO-Dox) exhibited significantly lower cytotoxicity compared to the parent drug, with IC50 values in the micromolar range versus the nanomolar range for doxorubicin. This indicates that the TCO modification effectively "cages" the drug, minimizing its off-target toxicity.
| Compound | Cell Line | IC50 |
| Doxorubicin | A549 | 278 nM |
| TCO-Dox | A549 | 4.76 µM |
| Doxorubicin | HeLa | 229 nM |
| TCO-Dox | HeLa | 2.93 µM |
Upon targeted delivery and reaction with a tetrazine, the active drug is released, demonstrating the cleavage of the TCO-carbamate bond and the restoration of cytotoxicity in a controlled manner.
Off-Target Reactivity
A critical aspect of biological inertness is the absence of unintended reactions with endogenous biomolecules. Proteomic studies have been employed to assess the specificity of bioorthogonal reactions. In a comparative study of different "click" chemistries for target protein identification, the TCO-tetrazine ligation (iEDDA) demonstrated superior performance. When used to enrich the target protein PARP1, the iEDDA reaction resulted in a 100% enrichment efficiency, compared to 45% for SPAAC and only 9% for CuAAC. This suggests a much higher specificity and lower off-target binding for the TCO-tetrazine pair in a complex biological milieu.
Experimental Protocols
Determining Second-Order Rate Constants
A common method to determine the kinetics of the TCO-tetrazine ligation is through UV-Vis spectrophotometry by monitoring the disappearance of the characteristic tetrazine absorbance (typically around 520-540 nm).
Protocol: UV-Vis Spectroscopy for Kinetic Analysis
-
Preparation of Reactants: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette, mix the TCO derivative with the reaction buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Initiation and Monitoring: Initiate the reaction by adding the tetrazine solution. Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine at regular time intervals.
-
Data Analysis: The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs) obtained by fitting the absorbance decay to a single exponential function, where k₂ = k_obs / [TCO] (assuming [TCO] >> [tetrazine]).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., TCO derivative, tetrazine derivative, and a positive control for toxicity). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental workflows and reaction mechanisms discussed.
Conclusion
The TCO-tetrazine ligation stands out as a superior bioorthogonal reaction due to its exceptional kinetics and high degree of biological inertness. The available data indicates low cytotoxicity of its components and high specificity with minimal off-target reactions in complex biological systems. These features, combined with its catalyst-free nature, make the TCO-tetrazine linkage an invaluable tool for a wide range of applications in chemical biology, drug development, and molecular imaging, particularly for in vivo studies where biocompatibility and efficiency are paramount.
References
Evaluating the Biocompatibility of Cy5-PEG2-TCO in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for live-cell imaging is a critical decision that extends beyond spectral properties and brightness. An ideal fluorescent probe must also be highly biocompatible, ensuring that it does not interfere with normal cellular processes. This guide provides a comparative analysis of Cy5-PEG2-TCO, a far-red fluorescent dye functionalized for bioorthogonal chemistry, against other common alternatives in its spectral class. While direct comparative biocompatibility data for Cy5-PEG2-TCO is limited, this guide leverages data on the core Cy5 dye and its derivatives to provide a comprehensive overview. The inclusion of a polyethylene glycol (PEG) linker in Cy5-PEG2-TCO is generally intended to enhance water solubility and biocompatibility.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and low cellular perturbation. While Cy5 is a widely used dye, alternatives such as Alexa Fluor 647, DyLight 647, and iFluor 647 have been developed to improve upon some of its limitations.[1][2][3]
| Property | Cy5 | Alexa Fluor 647 | DyLight 647 | iFluor 647 |
| Relative Quantum Yield | Moderate | High | High | Very High |
| Photostability | Moderate | High | High | Very High |
| Brightness | Good | Very Good | Very Good | Excellent |
| pH Sensitivity | pH-dependent | pH-insensitive (pH 4-10) | pH-insensitive (pH 4-9) | pH-insensitive (pH 3-11) |
| General Cytotoxicity | Can exhibit cytotoxicity, often localizing in mitochondria[4][5] | Generally low cytotoxicity | Generally low cytotoxicity | Generally low cytotoxicity |
Note: The data presented for Cy5 is for the core dye. The PEGylation in Cy5-PEG2-TCO is expected to improve its biocompatibility profile.
Experimental Protocols for Biocompatibility Assessment
To empirically determine the biocompatibility of Cy5-PEG2-TCO or any other fluorescent dye in your specific cell model, standardized cytotoxicity assays are essential. Below are detailed protocols for two of the most common assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescent dye (e.g., Cy5-PEG2-TCO) and alternatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a serial dilution of the fluorescent dyes in complete culture medium. Remove the medium from the wells and add 100 µL of the dye solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescent dye (e.g., Cy5-PEG2-TCO) and alternatives
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control (treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting the background.
Visualizing Experimental Workflow and Potential Cellular Impact
To provide a clearer understanding of the experimental process and potential downstream cellular effects of dye-induced toxicity, the following diagrams are provided.
Conclusion
While Cy5-PEG2-TCO is designed with features to enhance biocompatibility, empirical validation in the specific cell line and experimental conditions is paramount. This guide provides a framework for this evaluation by comparing the parent Cy5 dye to its modern alternatives and offering detailed protocols for key cytotoxicity assays. For applications requiring high photostability and brightness, Alexa Fluor 647, DyLight 647, and iFluor 647 present compelling alternatives to Cy5. Researchers should carefully consider the balance of performance and potential for cellular perturbation when selecting a fluorescent probe for live-cell imaging.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Cy5-PEG2-TCO4: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides detailed procedural guidance for the safe and environmentally responsible disposal of Cy5-PEG2-TCO4, a fluorescent dye commonly used in bioconjugation and imaging applications. Adherence to these protocols is crucial for maintaining laboratory safety and minimizing environmental impact.
Hazard Assessment and Core Principles
An SDS for a structurally similar Cy5-PEG compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects . Furthermore, the trans-cyclooctene component is flammable and toxic to aquatic organisms. Therefore, the precautionary principle dictates that this compound be treated with a high degree of caution.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: The aquatic toxicity of the Cy5 and TCO moieties prohibits disposal into the sanitary sewer system.
-
Do Not Dispose in Solid Waste: The compound's chemical nature and potential environmental harm preclude its disposal in regular laboratory trash.
-
Segregate Waste: Collect waste containing this compound separately from other chemical waste streams to ensure proper handling and disposal.
-
Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.
Personal Protective Equipment (PPE)
When handling this compound in either its solid form or in solution, the following minimum personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile gloves. |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a separate, clearly labeled, and sealable hazardous waste container.
Step 2: Waste Labeling
-
Label the hazardous waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all chemical constituents and their approximate concentrations.
-
Accumulation start date.
-
Principal investigator's name and laboratory contact information.
-
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals.
-
Maintain a closed container at all times, except when adding waste.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
Spill and Decontamination Procedures
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate personal protective equipment as outlined in Section 2.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup:
-
Liquid Spills: Absorb the spilled liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Solid Spills: Carefully collect the spilled solid using a dustpan and brush or a scoop. Avoid dry sweeping that could create aerosols.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Collect all cleanup materials (absorbents, contaminated PPE, etc.) in a sealed, labeled hazardous waste container and dispose of it according to the procedures in Section 3.
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
Essential Safety and Operational Guide for Handling Cy5-PEG2-TCO
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Cy5-PEG2-TCO. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. Cy5-PEG2-TCO is a fluorescent dye conjugate containing a cyanine (Cy5) core, a polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) moiety for bioorthogonal reactions.[1][2] While PEG is generally considered to have a low toxicity profile, the cyanine dye and the reactive TCO group require specific handling precautions.[3]
Immediate Safety and Hazard Information
Cy5-PEG2-TCO combines the properties of its three main components:
-
Cy5 (Cyanine Dye): Similar cyanine dyes may be categorized with acute oral toxicity and can be hazardous to the aquatic environment. Inhalation of dust or aerosols should be avoided, and skin and eye contact can cause irritation. Thermal decomposition may lead to the release of toxic gases.
-
PEG (Polyethylene Glycol): Generally considered inert and safe, PEG is widely used in pharmaceuticals. Its presence in the molecule primarily affects solubility and pharmacokinetics in biological systems rather than posing a direct handling hazard in the lab.
-
TCO (trans-cyclooctene): As a strained alkene, TCO is highly reactive, which is essential for its intended use in "click chemistry." Safety data for similar TCO-containing reagents indicate they can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling Cy5-PEG2-TCO, particularly in its solid (powder) form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant, providing a complete seal around the eyes to protect against dust and splashes. |
| Face Shield | Recommended to be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended for enhanced protection. Gloves should be inspected for tears or punctures before use and changed immediately after contact with the chemical. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face respirator is required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of airborne particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat is required to protect skin and personal clothing. |
| Closed-toe Shoes | Required at all times within the laboratory setting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling Cy5-PEG2-TCO from preparation to use. This protocol outlines the standard procedure for weighing the powdered compound and preparing a solution.
1. Area and Equipment Preparation:
-
Designate a specific work area for handling the dye, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Cover the work surface with disposable, absorbent bench paper to contain any spills.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatulas, appropriate solvent(s) (e.g., DMSO, DMF, water), and primary solution containers.
2. Donning PPE:
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Weighing and Solution Preparation:
-
In the designated area (fume hood), carefully transfer the desired amount of Cy5-PEG2-TCO powder from the stock vial to the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Record the weight, and then carefully transfer the powder to your primary container.
-
Add the appropriate solvent dropwise to dissolve the powder, capping and vortexing as needed.
-
Ensure the container is tightly sealed and clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling and Cleanup:
-
Clean all reusable equipment (spatulas, etc.) thoroughly.
-
Dispose of all contaminated disposable materials (weigh paper, pipette tips, gloves) in the designated hazardous chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Below is a workflow diagram illustrating the safe handling procedure for Cy5-PEG2-TCO.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
